Larubrilstat
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2765226-31-9 |
|---|---|
分子式 |
C21H25N5O2 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
[2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone |
InChI |
InChI=1S/C21H25N5O2/c27-19(26-9-5-21(14-26)6-10-28-11-7-21)15-12-23-20(24-13-15)25-18-4-3-17-16(18)2-1-8-22-17/h1-2,8,12-13,18H,3-7,9-11,14H2,(H,23,24,25)/t18-/m1/s1 |
InChI 键 |
WSBBIJRYOPKHQG-GOSISDBHSA-N |
产品来源 |
United States |
Foundational & Exploratory
Larubrilstat and VNN1 Inhibition: A Clarification
Initial research indicates a potential misunderstanding regarding the therapeutic target of Larubrilstat. While the query focused on the "this compound VNN1 inhibition pathway," publicly available scientific literature and databases do not currently establish a direct link between this compound and the inhibition of Vanin-1 (VNN1). This compound is identified as a chemical compound, but its specific biological targets and mechanism of action are not well-documented in the provided search results.[1]
It is possible that this compound has been confused with other compounds, or its development is in a very early, non-public phase.
This guide will proceed by focusing on the well-documented role of Vanin-1 (VNN1) as a therapeutic target and the established pathways of its inhibition by other known molecules.
The Vanin-1 (VNN1) Inhibition Pathway: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction to Vanin-1 (VNN1)
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[2][3] It plays a crucial role at the intersection of metabolism and inflammation by catalyzing the hydrolysis of pantetheine (B1680023) into two key bioactive molecules: pantothenic acid (vitamin B5) and cysteamine.[4][5]
-
Pantothenic Acid: A precursor for the synthesis of Coenzyme A (CoA), which is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.
-
Cysteamine: A potent antioxidant that contributes to the regulation of cellular redox balance, partly by influencing the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
Due to its central role in modulating oxidative stress and inflammation, VNN1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, metabolic disorders, and certain cancers.
VNN1 Signaling and Pathophysiological Roles
VNN1 expression and activity are upregulated in various pathological states, contributing to disease progression through several mechanisms:
-
Inflammation and Oxidative Stress: By generating cysteamine, VNN1 can influence the cellular redox state. Dysregulation of VNN1 activity is associated with increased oxidative stress and pro-inflammatory responses. For instance, increased VNN1 expression can activate the PI3K/Akt/NF-κB pathway, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines.
-
Metabolic Diseases: VNN1 is implicated in metabolic disorders such as diabetes and non-alcoholic steatohepatitis (NASH). It can influence glucose and lipid metabolism. In the liver, VNN1 expression is induced during fasting and in states of insulin (B600854) resistance, where it can increase the expression of gluconeogenic genes and hepatic glucose output.
-
Tissue Injury and Fibrosis: VNN1 is associated with tissue damage and fibrosis in conditions like systemic sclerosis. Elimination of VNN1 in animal models has been shown to prevent key disease manifestations.
The VNN1 Catalytic Pathway
The core function of VNN1 revolves around its pantetheinase activity. The following diagram illustrates the central metabolic pathway involving VNN1.
References
- 1. This compound | C21H25N5O2 | CID 167014213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Gene - VNN1 [maayanlab.cloud]
- 4. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
The Discovery and Development of Larubrilstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larubrilstat (also known as TDI-132) is a novel, potent, and selective small molecule inhibitor of vascular non-inflammatory molecule-1 (VNN1), a pantetheinase enzyme implicated in the regulation of oxidative stress and inflammation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential therapeutic application in inflammatory bowel disease (IBD). The information presented herein is a synthesis of publicly available data from scientific literature and patent filings.
Introduction: Targeting Vanin-1 in Inflammatory Disease
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678).[1] The products of this reaction play crucial roles in coenzyme A biosynthesis and the modulation of redox homeostasis. Dysregulation of VNN1 activity has been linked to various pathological conditions characterized by inflammation and oxidative stress, making it an attractive therapeutic target.[2] In the context of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, VNN1 expression is upregulated in the gut, contributing to the inflammatory cascade.[3] Inhibition of VNN1, therefore, presents a promising strategy for the treatment of IBD.[2]
The Discovery of this compound
This compound emerged from a dedicated drug discovery program aimed at identifying potent and selective VNN1 inhibitors. The development of this compound can be traced through the exploration of pyrimidine (B1678525) carboxamide scaffolds.
From High-Throughput Screening to Lead Optimization
Initial high-throughput screening campaigns identified a diaryl ketone series as a starting point for VNN1 inhibitor development.[1] However, concerns over the potential liabilities of the ketone moiety prompted the exploration of alternative chemical scaffolds.[1] This led to the discovery of a series of pyrimidine carboxamides derived from cyclic secondary amines, which demonstrated competitive inhibition of VNN1.[1]
Extensive structure-activity relationship (SAR) studies, guided by biophysical and crystallographic methods, were conducted to optimize the potency, physicochemical properties, and absorption, distribution, metabolism, and excretion (ADME) profile of this new class of inhibitors.[1] This optimization process ultimately led to the identification of a lead compound, designated as "compound 3" in a key publication by Pfizer scientists, which exhibited a suitable profile for advancement into preclinical development.[1] The chemical structure of this compound, as disclosed in public databases and patent literature, is consistent with the pyrimidine carboxamide scaffold.[4]
Chemical Structure of this compound [4]
Caption: 2D structure of this compound.
Mechanism of Action
This compound exerts its therapeutic effect through the direct inhibition of the enzymatic activity of VNN1.
Signaling Pathway
VNN1 is a key enzyme in the pantetheine-cysteamine pathway. By inhibiting VNN1, this compound blocks the conversion of pantetheine to pantothenic acid and cysteamine. The reduction in cysteamine levels is thought to be a primary driver of the anti-inflammatory effects, as cysteamine can promote oxidative stress.
Caption: this compound inhibits VNN1, blocking the production of cysteamine and subsequent oxidative stress.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, pharmacokinetic properties, and efficacy in a relevant disease model.
In Vitro Potency and Selectivity
While specific quantitative data for this compound's IC50 is not publicly available, the lead compound from the pyrimidine carboxamide series ("compound 3") was characterized as a potent inhibitor of VNN1.[1] The development program focused on optimizing for high potency and selectivity against other enzymes to minimize off-target effects.
Pharmacokinetics
The ADME properties of the pyrimidine carboxamide series were optimized to ensure a profile suitable for in vivo studies.[1] This involved achieving a balance of metabolic stability, bioavailability, and appropriate clearance rates.
In Vivo Efficacy in a Model of Ulcerative Colitis
The therapeutic potential of VNN1 inhibitors, including the class to which this compound belongs, has been evaluated in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, a well-established model for IBD.[1] In this model, administration of a VNN1 inhibitor was shown to ameliorate disease severity.
Table 1: Representative Preclinical Data for a VNN1 Inhibitor in a DSS-Induced Colitis Model (Note: This table is a composite representation based on typical endpoints in DSS colitis models and is not specific to this compound due to lack of publicly available data.)
| Parameter | Vehicle Control | VNN1 Inhibitor |
| Disease Activity Index (DAI) | High | Significantly Reduced |
| Colon Length | Shortened | Significantly Preserved |
| Histological Score | Severe Inflammation | Significantly Reduced |
| Myeloperoxidase (MPO) Activity | Elevated | Significantly Reduced |
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are proprietary. However, based on related publications, the following general methodologies are likely to have been employed.
VNN1 Inhibition Assay (In Vitro)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against VNN1.
Caption: Workflow for a typical in vitro VNN1 inhibition assay.
Protocol:
-
Recombinant human VNN1 enzyme is incubated with a fluorogenic substrate (e.g., a pantetheine analog that releases a fluorescent molecule upon cleavage).
-
The test compound (this compound) is added at various concentrations.
-
The reaction is monitored over time by measuring the increase in fluorescence using a plate reader.
-
The rate of reaction at each compound concentration is calculated.
-
The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
DSS-Induced Colitis Model (In Vivo)
This model is used to evaluate the efficacy of a therapeutic agent in an animal model of colitis.
Caption: Workflow for a typical DSS-induced colitis efficacy study.
Protocol:
-
Colitis is induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).
-
Animals are treated with this compound or a vehicle control, typically starting concurrently with or shortly after DSS administration.
-
Disease progression is monitored daily by assessing clinical signs such as weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a Disease Activity Index (DAI).
-
At the end of the study, animals are euthanized, and the colons are collected.
-
Efficacy is assessed by measuring colon length (colitis leads to colon shortening), performing histological analysis of colon tissue to score inflammation and tissue damage, and quantifying myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Conclusion and Future Directions
This compound is a promising VNN1 inhibitor that has emerged from a rigorous drug discovery and preclinical development process. Its mechanism of action, targeting a key enzyme in the inflammatory and oxidative stress pathways, makes it a compelling candidate for the treatment of IBD. While detailed clinical data is not yet publicly available, the strong preclinical rationale supports its continued investigation in clinical trials for ulcerative colitis and potentially other inflammatory conditions. Further research will be necessary to fully elucidate its clinical efficacy, safety profile, and optimal therapeutic positioning.
References
- 1. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 [scienceon.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H25N5O2 | CID 167014213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Larubrilstat: A Technical Overview of a Novel VNN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larubrilstat is an investigational small molecule identified as a potent inhibitor of Vascular Non-Inflammatory Molecule-1 (VNN1), also known as pantetheinase.[1][2] As a key enzyme in the pantetheine (B1680023) salvage pathway, VNN1 plays a significant role in modulating cellular stress responses, inflammation, and metabolism. Its inhibition presents a promising therapeutic strategy for a range of pathological conditions. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone. Its chemical and physical properties, as computed by PubChem, are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone |
| SMILES | C1CC2=C([C@@H]1NC3=NC=C(C=N3)C(=O)N4CCC5(C4)CCOCC5)C=CC=N2 |
| InChI | InChI=1S/C21H25N5O2/c27-19(26-9-5-21(14-26)6-10-28-11-7-21)15-12-23-20(24-13-15)25-18-4-3-17-16(18)2-1-8-22-17/h1-2,8,12-13,18H,3-7,9-11,14H2,(H,23,24,25)/t18-/m1/s1 |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Exact Mass | 379.20082506 Da |
| Monoisotopic Mass | 379.20082506 Da |
| Topological Polar Surface Area | 80.2 Ų |
| Heavy Atom Count | 28 |
| Formal Charge | 0 |
| Complexity | 559 |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the enzyme VNN1 (pantetheinase).[1][2] VNN1 is a GPI-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine into two biologically active molecules: pantothenic acid (vitamin B5) and cysteamine.[3][4]
-
Pantothenic Acid: A precursor for the biosynthesis of Coenzyme A (CoA), which is essential for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[3][5]
-
Cysteamine: A potent antioxidant that contributes to the cellular redox balance.[3][5]
By inhibiting VNN1, this compound disrupts this pathway, leading to a decrease in the production of pantothenic acid and cysteamine. The downstream consequences of VNN1 inhibition are context-dependent but are generally associated with the modulation of inflammatory responses and cellular metabolism. The VNN1 pathway is implicated in various physiological and pathological processes, including tissue repair, metabolic stress, and inflammation.[1][3][6]
VNN1 Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, a general workflow for assessing the inhibitory activity of a compound against VNN1 can be described. The following is a representative protocol for an in vitro VNN1 inhibitor assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human VNN1.
Materials:
-
Recombinant human VNN1 enzyme
-
Fluorogenic substrate (e.g., pantothenate-7-amino-4-methylcoumarin)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with co-factors)
-
384-well microtiter plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO or an appropriate solvent.
-
Enzyme Preparation: Dilute the recombinant VNN1 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. Add the diluted test compound to the wells of the microtiter plate. b. Add the diluted VNN1 enzyme to the wells and incubate for a pre-determined time at room temperature. c. Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the test compound. b. Plot the reaction rate against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
A Representative Experimental Workflow for a VNN1 Inhibition Assay.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials for this compound. Its development status is presumed to be in the preclinical or early discovery phase.
Conclusion
This compound is a novel small molecule inhibitor of VNN1 with a well-defined chemical structure. Its mechanism of action, targeting the pantetheinase activity of VNN1, places it as a potentially valuable tool for investigating the roles of this enzyme in health and disease, and as a candidate for therapeutic development in indications where VNN1 activity is dysregulated. Further studies are required to elucidate its pharmacological profile, in vivo efficacy, and safety.
References
- 1. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantetheinase | MCE [medchemexpress.cn]
- 3. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity | Life Science Alliance [life-science-alliance.org]
- 4. Gene - VNN1 [maayanlab.cloud]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Harnessing the Vnn1 pantetheinase pathway boosts short chain fatty acids production and mucosal protection in colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Larubrilstat: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Larubrilstat is an investigational small molecule inhibitor of Vanin-1 (VNN1), a pantetheinase enzyme with a critical role in cellular metabolism and stress responses. By targeting VNN1, this compound modulates the pantetheine-cysteamine pathway, thereby influencing Coenzyme A (CoA) biosynthesis and the glutathione-dependent antioxidant defense system. This document provides a comprehensive technical overview of the biological targets and pathways of this compound, including its mechanism of action, relevant signaling cascades, and detailed experimental protocols for assessing its activity. While specific quantitative inhibitory data for this compound is not publicly available, this guide offers a robust framework for understanding its therapeutic potential and for designing further preclinical and clinical investigations.
Core Biological Target: Vanin-1 (VNN1)
This compound's primary biological target is Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme.[1] VNN1 functions as a pantetheinase, catalyzing the hydrolysis of pantetheine (B1680023) into two bioactive molecules: pantothenic acid (Vitamin B5) and cysteamine (B1669678).[1]
-
Pantothenic Acid: A crucial precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.
-
Cysteamine: A potent antioxidant and a key modulator of the glutathione (B108866) (GSH) redox cycle.
Mechanism of Action and Biological Pathways
This compound exerts its biological effects through the competitive and reversible inhibition of VNN1's enzymatic activity. This inhibition disrupts the normal flux of the pantetheine-cysteamine pathway, leading to significant downstream consequences.
Impact on Coenzyme A (CoA) Biosynthesis
By blocking the VNN1-mediated generation of pantothenic acid, this compound can modulate intracellular CoA levels. In conditions of metabolic stress where CoA turnover is high, inhibiting VNN1 could potentially limit the cell's capacity for energy production and lipid metabolism.
Modulation of the Glutathione-Dependent Redox System
The inhibition of cysteamine production is a key aspect of this compound's mechanism of action. Cysteamine is known to influence the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. By reducing cysteamine levels, this compound can lead to an increase in GSH levels, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.
Below is a diagram illustrating the VNN1 signaling pathway and the point of intervention for this compound.
Caption: VNN1 signaling pathway and this compound's point of inhibition.
Quantitative Data for VNN1 Inhibitors
While the specific IC50 value for this compound against VNN1 is not publicly available, the following table summarizes the inhibitory potency of other known VNN1 inhibitors to provide a comparative context.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| RR6 | Human VNN1 | 40 | Fluorescent | [1] |
| OMP-7 | Human VNN1 | 38 | Fluorescent | [1] |
| Compound a | Human VNN1 | 20,170 | Fluorescent | [2] |
Experimental Protocols
The following section details a generalized protocol for determining the inhibitory activity of compounds like this compound against VNN1 using a fluorescent-based assay. This protocol is based on methodologies reported for the characterization of other VNN1 inhibitors.
In Vitro VNN1 Inhibition Assay Using a Fluorescent Probe
This assay measures the enzymatic activity of recombinant human VNN1 by monitoring the cleavage of a fluorogenic substrate, such as pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) or PA-AFC.
Materials:
-
Recombinant Human VNN1 Enzyme
-
Fluorogenic Substrate (e.g., PA-AFC)
-
Test Compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Enzyme Preparation: Dilute the recombinant human VNN1 enzyme to the desired concentration in assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound. b. Add 25 µL of the diluted VNN1 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for PA-AFC) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Below is a diagram illustrating a typical experimental workflow for screening VNN1 inhibitors.
Caption: Experimental workflow for VNN1 inhibitor screening.
Conclusion
This compound is a promising VNN1 inhibitor that targets a key enzymatic pathway involved in cellular metabolism and oxidative stress. Its mechanism of action, centered on the modulation of CoA biosynthesis and the glutathione redox system, suggests potential therapeutic applications in a range of diseases characterized by metabolic dysregulation and inflammation. While further studies are needed to fully elucidate its clinical profile, the information provided in this guide offers a solid foundation for researchers and drug development professionals to understand and investigate the therapeutic potential of this compound.
References
Larubrilstat: A Technical Overview of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larubrilstat is an investigational small molecule inhibitor targeting vascular non-inflammatory molecule-1 (VNN1), also known as pantetheinase. VNN1 is an ectoenzyme that plays a role in oxidative stress and inflammatory pathways by hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] The inhibition of VNN1 is being explored as a therapeutic strategy for various inflammatory conditions. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, with a focus on its mechanism of action, experimental methodologies, and preclinical findings. This compound is identified as compound 2-1 in patent US20240083873A1, assigned to Shanghai Meiyue Biotech Development Co., Ltd.[4]
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the enzymatic activity of VNN1. By blocking VNN1, this compound prevents the breakdown of pantetheine, thereby modulating the downstream pathways involving pantothenic acid and cysteamine. This interference is thought to mitigate inflammation and oxidative stress.
In Vitro Studies
At present, specific quantitative data for this compound's in vitro activity, such as IC50 or Ki values, are not publicly available in peer-reviewed literature. However, based on analogous VNN1 inhibitor studies, the following experimental protocols are representative of the methodologies likely employed to characterize this compound's in vitro profile.
Enzymatic Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of VNN1 enzymatic activity (IC50).
Experimental Protocol:
-
Reagents:
-
Human recombinant VNN1 enzyme
-
Fluorogenic substrate (e.g., pantetheine-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
-
Procedure:
-
A solution of human recombinant VNN1 enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The VNN1 enzyme solution is added to the wells of the microplate.
-
The various concentrations of this compound are added to the respective wells and incubated for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | VNN1 | Enzymatic Inhibition | Data Not Available |
Cell-Based Assays
Objective: To assess the effect of this compound on cellular processes modulated by VNN1 activity, such as cytokine release in response to an inflammatory stimulus.
Experimental Protocol:
-
Cell Line:
-
A relevant cell line endogenously expressing VNN1 (e.g., human intestinal epithelial cells or macrophages).
-
-
Reagents:
-
Cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
This compound (dissolved in DMSO)
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure cytokine levels using ELISA.
-
A cell viability assay is performed on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
The concentration of this compound that inhibits 50% of the cytokine release (IC50) is calculated.
-
Data Presentation:
| Compound | Cell Line | Stimulus | Cytokine Measured | IC50 (µM) |
| This compound | e.g., THP-1 | LPS | TNF-α | Data Not Available |
| This compound | e.g., THP-1 | LPS | IL-6 | Data Not Available |
In Vivo Studies
Specific in vivo efficacy and pharmacokinetic data for this compound have not been published. The following describes a representative animal model of inflammatory bowel disease (IBD), a condition where VNN1 inhibition has been suggested to be beneficial, which could be used to evaluate the in vivo effects of this compound.
Murine Model of Colitis
Objective: To evaluate the therapeutic efficacy of this compound in a chemically-induced model of colitis in mice.
Experimental Protocol:
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
-
-
Induction of Colitis:
-
Acute colitis is induced by administering dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for a defined period (e.g., 5-7 days).
-
-
Treatment:
-
Mice are randomly assigned to treatment groups: Vehicle control, and this compound at various doses.
-
This compound is administered orally once or twice daily, starting concurrently with or shortly after DSS administration.
-
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily.
-
Colon Length: At the end of the study, mice are euthanized, and the colon length is measured as an indicator of inflammation.
-
Histological Analysis: Colon tissue is collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.
-
Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.
-
Cytokine Levels: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Administration Route | Change in DAI | Colon Length (cm) | Histological Score | MPO Activity (U/g) |
| Vehicle | - | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | e.g., 10 | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | e.g., 30 | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Visualizations
Signaling Pathway of VNN1 Inhibition
Caption: this compound inhibits VNN1, blocking the generation of pro-inflammatory mediators.
Experimental Workflow for In Vitro Enzymatic Assay
Caption: Workflow for determining the IC50 of this compound against VNN1 enzyme activity.
Logical Relationship in a Murine Colitis Model
References
- 1. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - High-throughput virtual screening of novel potent inhibitor(s) for Human Vanin-1 enzyme - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H25N5O2 | CID 167014213 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: Safety and Toxicity Profile of Larubrilstat
An important note for researchers, scientists, and drug development professionals: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and chemical registries, it has been determined that there is currently no specific safety, toxicity, or pharmacological data available for a compound designated as "larubrilstat."
Initial searches for "this compound" yielded a single entry in the PubChem database, providing chemical identifiers and computed properties.[1] However, this entry lacks any associated biological activity, preclinical safety data, or results from clinical investigations. Further extensive searches for safety and toxicity information related to "this compound" did not retrieve any relevant studies or documentation.
The information that was retrieved pertained to other pharmaceutical compounds, such as berotralstat, lorlatinib, and lorundrostat, and is not applicable to this compound.
At present, the safety and toxicity profile of this compound remains uncharacterized in the public domain. For professionals seeking information on this compound, it is recommended to:
-
Verify the chemical name and any alternative identifiers.
-
Consult proprietary internal research data if available.
-
Monitor scientific literature and patent databases for any future publications or disclosures related to this molecule.
Without any preclinical or clinical data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested. This guide will be updated if and when information regarding the safety and toxicity of this compound becomes publicly available.
References
Larubrilstat: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larubrilstat is an investigational small molecule inhibitor of vascular non-inflammatory molecule-1 (VNN1), a pantetheinase enzyme implicated in various inflammatory and oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical data and the broader context of VNN1 inhibition. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel compound. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of the VNN1 signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of its mechanism of action and evaluation.
Introduction
This compound, also identified as Compound 2-1 in patent literature, is a potent and selective inhibitor of VNN1.[1] VNN1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine. The products of this reaction are crucial for the biosynthesis of coenzyme A and the regulation of redox homeostasis, respectively. Dysregulation of VNN1 activity has been associated with a range of inflammatory conditions, including inflammatory bowel disease (IBD), making it an attractive therapeutic target. This compound emerges from a class of pyrimidine (B1678525) carboxamide compounds designed to modulate the activity of this key enzyme.
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of the pantetheinase activity of VNN1. By blocking the active site of the enzyme, it prevents the hydrolysis of pantetheine. This interruption of the VNN1-mediated pathway is hypothesized to have several downstream consequences, including the modulation of inflammatory responses and a reduction in oxidative stress. The inhibition of VNN1 can lead to a decrease in the production of cysteamine, a key aminothiol (B82208) involved in various physiological processes, including the regulation of glutathione (B108866) (GSH) levels.
Figure 1: VNN1 Signaling Pathway and Inhibition by this compound.
Target Engagement
Confirmation of target engagement is critical in the development of selective inhibitors. For VNN1 inhibitors like this compound, target engagement can be assessed both in vitro and in vivo. In vitro assays typically involve measuring the inhibition of recombinant VNN1 enzyme activity in the presence of the compound. In vivo, target engagement can be inferred from the modulation of downstream biomarkers or through direct measurement of enzyme inhibition in tissue samples.
Dose-Response Relationship
The dose-response relationship of this compound and related VNN1 inhibitors has been characterized in preclinical models. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Potency of VNN1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
|---|---|---|---|---|
| Compound 2-1 (this compound) | Vanin-1 | Enzymatic | 2.4 | Patent WO2022063197A1 |
| Compound 2 | Vanin-1 | Enzymatic | 8.9 | Patent WO2022063197A1 |
| Compound 13 | Vanin-1 | Enzymatic | 4.2 | Patent WO2022063197A1 |
| Compound 17 | Vanin-1 | Enzymatic | 0.6 | Patent WO2022063197A1 |
| Compound 19 | Vanin-1 | Enzymatic | 2.9 | Patent WO2022063197A1 |
| Compound 23 | Vanin-1 | Enzymatic | 1.7 | Patent WO2022063197A1 |
| Compound 21 | Vanin-1 | Enzymatic | 6.9 | Patent WO2022063197A1 |
| Compound 26 | Vanin-1 | Enzymatic | 2.0 | Patent WO2022063197A1 |
| Compound A | Vanin-1 | Enzymatic | 11.25 | Patent WO2022063197A1 |
Note: Data is extracted from patent literature and may represent a selection of compounds from the same chemical series as this compound.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not yet publicly available. However, based on its intended oral route of administration and general characteristics of small molecule drugs, a standard battery of preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies would be required. The following sections outline the expected parameters and experimental approaches.
Absorption
The oral bioavailability of this compound will be a key determinant of its clinical utility. Preclinical studies in animal models (e.g., rats, dogs) are necessary to determine the fraction of the administered dose that reaches systemic circulation.
Table 2: Anticipated Pharmacokinetic Parameters for this compound (Preclinical)
| Parameter | Description | Expected Value Range | Species |
|---|---|---|---|
| Absorption | |||
| Bioavailability (F%) | Fraction of oral dose reaching systemic circulation | >10% desirable | Rat, Dog |
| Cmax | Maximum plasma concentration | Dose-dependent | Rat, Dog |
| Tmax | Time to reach Cmax | 0.5 - 4 hours | Rat, Dog |
| Distribution | |||
| Vd | Volume of distribution | Moderate to High | Rat, Dog |
| Protein Binding (%) | Percentage bound to plasma proteins | >90% common for small molecules | In vitro (human, rat, dog plasma) |
| Metabolism | |||
| Primary Organs | Liver, Intestine | - | In vitro (microsomes, hepatocytes) |
| Major Pathways | Oxidation, Glucuronidation (predicted) | - | In vitro (microsomes, hepatocytes) |
| Excretion | |||
| CL | Clearance | Moderate | Rat, Dog |
| t1/2 | Half-life | 4 - 12 hours (for once or twice-daily dosing) | Rat, Dog |
| Excretion Routes | Fecal (biliary), Renal | - | Rat (mass balance study) |
Note: The values in this table are hypothetical and represent typical ranges for orally administered small molecule drugs. Specific data for this compound is not yet available.
Distribution
The distribution of this compound into various tissues will influence its efficacy and potential for off-target effects. High distribution to inflamed tissues, such as the colon in IBD, would be therapeutically advantageous.
Metabolism
This compound is expected to undergo metabolism primarily in the liver by cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes and hepatocytes from different species, including humans, are essential to identify the major metabolic pathways and potential for drug-drug interactions.
Excretion
The routes of elimination for this compound and its metabolites need to be determined through mass balance studies, typically using a radiolabeled version of the compound in animal models.
Experimental Protocols
In Vitro VNN1 Inhibition Assay
This protocol describes a representative method for determining the in vitro potency of a VNN1 inhibitor.
Figure 2: Experimental Workflow for In Vitro VNN1 Inhibition Assay.
Methodology:
-
Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., phosphate-buffered saline) to create a range of concentrations for testing.
-
Enzyme and Substrate Preparation: A solution of recombinant human VNN1 enzyme and a separate solution of the substrate, pantetheine, are prepared in assay buffer.
-
Assay Procedure:
-
Aliquots of the this compound dilutions are added to the wells of a microtiter plate.
-
The VNN1 enzyme solution is then added to each well, and the plate is incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of the pantetheine substrate.
-
The plate is incubated at 37°C for a defined period.
-
-
Detection: The reaction is stopped, and the amount of product formed (cysteamine or pantothenic acid) is quantified. This can be achieved using a variety of methods, including fluorescent probes that react with the thiol group of cysteamine.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Preclinical Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for a single-dose pharmacokinetic study in rats.
Methodology:
-
Animal Dosing: A cohort of male Sprague-Dawley rats is administered a single oral dose of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A separate cohort receives an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from a subset of animals at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and half-life, using non-compartmental analysis.
Conclusion
This compound is a promising VNN1 inhibitor with the potential for therapeutic application in inflammatory diseases. While detailed public data on its pharmacokinetics remains limited, the available information on its pharmacodynamics, particularly its potent inhibition of VNN1, supports its continued investigation. Further disclosure of preclinical and clinical data will be essential to fully characterize its ADME profile and to establish a clear understanding of its dose-response relationship and safety profile in humans. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to understand and further evaluate this novel therapeutic candidate.
References
Methodological & Application
Larubrilstat: A Detailed Application Note on Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larubrilstat is an investigational inhibitor of Vanin-1 (VNN1), a pantetheinase involved in oxidative stress and inflammatory pathways. This application note provides a detailed protocol for the chemical synthesis and purification of this compound, based on publicly available patent literature. Additionally, it outlines the key signaling pathways associated with VNN1, the molecular target of this compound. The provided methodologies and data are intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Introduction
This compound, chemically known as (2-{[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino}pyrimidin-5-yl)(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone, is a novel small molecule inhibitor of Vanin-1 (VNN1). VNN1 is an ectoenzyme that plays a role in regulating oxidative stress and inflammation through the hydrolysis of pantetheine (B1680023) to pantothenic acid (vitamin B5) and cysteamine (B1669678). Dysregulation of VNN1 activity has been implicated in various pathological conditions, making it a promising therapeutic target. This document details the synthetic route and purification methods for this compound, providing a foundation for its laboratory-scale preparation and further investigation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative example derived from patent literature.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate 1 (2-chloro-N-((5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)pyrimidin-5-amine)
-
To a solution of 2,5-dichloropyrimidine (B52856) (1.0 eq) in a suitable solvent such as isopropanol (B130326) is added (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine (1.1 eq) and a base, for example, N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
The reaction mixture is stirred at an elevated temperature, for instance, 80 °C, for a period of 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford Intermediate 1.
Step 2: Synthesis of this compound
-
Intermediate 1 (1.0 eq) and 8-oxa-2-azaspiro[4.5]decane (1.2 eq) are dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
A palladium catalyst, such as Pd2(dba)3 (0.1 eq), and a ligand, for example, xantphos (B1684198) (0.2 eq), are added to the mixture, followed by the addition of a base, such as cesium carbonate (Cs2CO3) (2.0 eq).
-
The reaction vessel is sealed and heated to a temperature of 100-120 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then subjected to purification.
Synthesis Workflow
Caption: Synthetic scheme for this compound.
Purification of this compound
Purification of the final compound is critical to ensure high purity for biological and pharmaceutical studies.
Experimental Protocol: Purification of this compound
1. Column Chromatography:
-
The crude this compound obtained from the synthesis is first purified by flash column chromatography on silica gel.
-
A gradient elution system is employed, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
2. Recrystallization:
-
For further purification, the product obtained from column chromatography can be recrystallized.
-
A suitable solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water or ethyl acetate/hexanes).
-
The compound is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purification Workflow
Caption: Purification workflow for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data that may be obtained during the synthesis and purification of this compound. The exact values can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Method of Analysis |
| Synthesis | ||
| Yield of Step 1 | 70-85% | Isolated yield |
| Yield of Step 2 | 50-65% | Isolated yield |
| Purification | ||
| Purity after Column | >95% | HPLC |
| Purity after Recrystallization | >99% | HPLC |
| Characterization | ||
| Mass Spectrum (m/z) | [M+H]⁺ calculated: 380.21, found: 380.22 | ESI-MS |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
Vanin-1 (VNN1) Signaling Pathway
This compound is an inhibitor of Vanin-1 (VNN1). VNN1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes pantetheine into pantothenic acid and cysteamine. This enzymatic activity places VNN1 at a crucial intersection of metabolism and stress response. The downstream effects of VNN1 activity are complex and can influence multiple signaling pathways.
VNN1-generated cysteamine can impact the cellular redox state, notably by influencing the levels of glutathione (B108866) (GSH), a key antioxidant. This modulation of oxidative stress can, in turn, affect various signaling cascades. For instance, VNN1 has been shown to influence the Akt signaling pathway , which is a central regulator of cell survival, growth, and proliferation. Furthermore, VNN1 activity has been linked to the AMPK/GAPDH/Sirt1/FoxO1 signaling pathway , which is involved in cellular energy homeostasis and stress resistance. In inflammatory contexts, VNN1 can also play a role in modulating pathways involving pro-inflammatory cytokines.
Caption: VNN1 signaling and the inhibitory action of this compound.
Conclusion
This application note provides a comprehensive overview of the synthesis and purification of the VNN1 inhibitor, this compound. The detailed protocols and workflows are intended to be a valuable resource for researchers in the field of drug discovery and development. A deeper understanding of the synthesis of this compound and the signaling pathways it modulates will facilitate further investigation into its therapeutic potential.
Information regarding "Larubrilstatin" is currently unavailable in public resources.
Extensive searches for "Larubrilstatin" have not yielded any specific information about this compound, its mechanism of action, or its application in cell culture experiments. The term does not appear in scientific literature or chemical databases based on the conducted searches.
This lack of information could be due to several reasons:
-
Novelty of the Compound: Larubrilstatin may be a very new or recently discovered compound that has not yet been described in published literature.
-
Internal Designation: The name could be an internal code or designation used within a specific research group or company that has not been publicly disclosed.
-
Spelling Error: There is a possibility that "Larubrilstatin" is a misspelling of a different compound.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Name: It is crucial to double-check the spelling and source of the compound's name.
-
Consult Internal Documentation: If this name was obtained from internal reports or communications, it is advisable to consult those for further details.
-
Contact the Source: Reaching out to the original source of the information may provide clarification on the compound's identity and properties.
Without a verifiable and correct name for the compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams. Should a corrected or alternative name for "Larubrilstatin" become available, a new search can be initiated to provide the required information.
Application Notes and Protocols for Larubrilstat Dosage in Animal Model Studies
Disclaimer: As of the latest available information, specific preclinical data, including dosages of Larubrilstat used in animal models, have not been publicly disclosed. The following application notes and protocols are therefore based on general principles for determining the dosage of novel chemical entities, specifically VNN1 (Vanin-1) inhibitors, in a research setting.
Introduction
This compound is an inhibitor of Vanin-1 (VNN1), an ectoenzyme with pantetheinase activity that plays a role in regulating cellular redox homeostasis and inflammatory responses. VNN1 catalyzes the hydrolysis of pantetheine (B1680023) to pantothenic acid (vitamin B5) and cysteamine. By inhibiting VNN1, this compound is being investigated for its therapeutic potential in a variety of diseases characterized by oxidative stress and inflammation.
These application notes provide a generalized framework for researchers, scientists, and drug development professionals to design and conduct animal model studies to determine the appropriate dosage of this compound or other novel VNN1 inhibitors.
Data Presentation: A Template for Dose-Ranging Studies
Given the absence of specific public data for this compound, the following table serves as a template for how quantitative data from dose-ranging studies in animal models should be structured for clear comparison.
| Parameter | Study 1 (e.g., Rodent Model of IBD) | Study 2 (e.g., Rodent Model of AKI) | Study 3 (e.g., Non-Rodent Model) |
| Animal Model | C57BL/6 Mice (DSS-induced colitis) | Sprague-Dawley Rats (Ischemia-reperfusion injury) | Beagle Dogs |
| Disease/Condition | Inflammatory Bowel Disease (IBD) | Acute Kidney Injury (AKI) | Safety/Toxicology |
| This compound Dose (mg/kg) | 1, 5, 10, 25 | 2, 10, 30 | 0.5, 2.5, 10 |
| Route of Administration | Oral (gavage) | Intravenous | Oral (capsule) |
| Dosing Frequency | Once daily | Single dose | Once daily |
| Duration of Treatment | 7 days | 24 hours post-injury | 28 days |
| Key Efficacy Endpoints | Disease Activity Index (DAI), Colon length, Histological score | Serum Creatinine, Blood Urea Nitrogen (BUN), Kidney histology | Clinical observations, Body weight, Food consumption |
| Key Safety/Tox Endpoints | Body weight, Clinical signs | Off-target organ histology | Hematology, Clinical chemistry, Urinalysis, Organ weights |
| Pharmacokinetic (PK) Parameters | Cmax, Tmax, AUC, Half-life | Cmax, Tmax, AUC, Half-life | Cmax, Tmax, AUC, Half-life |
| Pharmacodynamic (PD) Biomarkers | Myeloperoxidase (MPO) activity in colon, Tissue glutathione (B108866) levels | Urinary NGAL, KIM-1, Tissue oxidative stress markers | Plasma VNN1 activity |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of animal studies. Below are generalized protocols for key experiments in the evaluation of a novel VNN1 inhibitor like this compound.
In Vitro Potency and Selectivity Assays
-
Objective: To determine the inhibitory activity of this compound against VNN1 and its selectivity over other related enzymes.
-
Methodology:
-
Enzyme Inhibition Assay: Utilize a recombinant VNN1 enzyme and a suitable substrate. Measure the rate of product formation in the presence of varying concentrations of this compound. Calculate the IC50 value.
-
Selectivity Panel: Test this compound against a panel of other enzymes, particularly those with structural or functional similarities to VNN1, to assess its specificity.
-
Dose-Ranging Efficacy Study in a Rodent Model of Inflammatory Bowel Disease (IBD)
-
Objective: To determine the effective dose range of this compound in a disease-relevant animal model.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administer Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days.
-
Dosing:
-
Randomly assign mice to vehicle control and this compound treatment groups (e.g., 1, 5, 10, 25 mg/kg).
-
Administer this compound or vehicle orally once daily, starting concurrently with or shortly after DSS administration.
-
-
Endpoint Analysis:
-
Clinical Assessment: Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Macroscopic Evaluation: At the end of the study, measure colon length.
-
Histopathology: Collect colon tissue for histological scoring of inflammation and tissue damage.
-
Biomarker Analysis: Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animal Model: Sprague-Dawley rats.
-
Dosing:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Mandatory Visualizations
Signaling Pathway
Caption: VNN1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
Application Notes and Protocols for Larubrilstat Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Larubrilstat, a selective and potent Vanin-1 (VNN1) inhibitor, in mouse models. The protocols detailed below are based on established methodologies for common administration routes in rodents and are supplemented with available data on a closely related VNN1 inhibitor, likely this compound, used in preclinical studies.
Mechanism of Action
This compound is an inhibitor of Vanin-1 (VNN1), a pantetheinase enzyme. VNN1 catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (Vitamin B5) and cysteamine. By inhibiting VNN1, this compound is thought to modulate downstream pathways related to oxidative stress and inflammation. The product of VNN1 activity, cysteamine, can influence the cellular redox state by affecting the levels of glutathione (B108866) (GSH), a key antioxidant.
Vanin-1 Signaling Pathway
The following diagram illustrates the central role of Vanin-1 in the pantetheine pathway and its influence on cellular redox balance.
Caption: this compound inhibits the VNN1 enzyme, impacting downstream cellular redox balance.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| IC50 | 1.5 nM | Mouse | In vitro inhibition of Vanin-1 enzymatic activity.[1] |
| IC50 | 3.4 nM | Human | In vitro inhibition of Vanin-1 enzymatic activity.[1] |
Experimental Protocols
The following are detailed protocols for common administration routes of therapeutic compounds in mice. These can be adapted for the administration of this compound.
Experimental Workflow for a Preclinical Study
Caption: General workflow for a preclinical study involving this compound administration in mice.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
This compound solution/suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[2][3]
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[2][4]
-
Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[3]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[3]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
-
Compound Administration: Once the needle is correctly positioned, slowly administer the this compound solution/suspension.[3]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[5]
Protocol 2: Intravenous (IV) Injection
Intravenous injections, typically via the lateral tail vein, allow for direct systemic administration.
Materials:
-
This compound solution (sterile and isotonic)
-
27-30 gauge needles[6]
-
1 ml syringes
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation: Place the mouse in a restrainer, exposing the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.[7]
-
Injection Site Preparation: Clean the tail with an alcohol swab.
-
Needle Insertion:
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.[8]
-
Successful entry into the vein is often indicated by a "flash" of blood in the needle hub.
-
-
Compound Administration: Slowly inject the this compound solution. The maximum recommended bolus IV injection volume in mice is 5 ml/kg.[6] Resistance during injection may indicate improper placement.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any adverse reactions.[6]
Protocol 3: Subcutaneous (SC) Injection
Subcutaneous injections are administered into the loose skin, typically in the scruff of the neck or the flank.
Materials:
-
This compound solution
-
25-27 gauge needles[9]
-
1 ml syringes
Procedure:
-
Animal Preparation: Securely restrain the mouse.
-
Injection Site Preparation: Tent the loose skin at the desired injection site (e.g., the scruff of the neck).[9]
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent.[9]
-
Compound Administration: Aspirate briefly to ensure a blood vessel has not been entered. If no blood appears, inject the this compound solution. The recommended maximum volume per site for subcutaneous injection in mice is 5-10 ml/kg.[9][10]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of local irritation or systemic reaction.
Data Presentation Tables
The following tables are templates for organizing quantitative data from this compound administration studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Oral (Gavage) | ||||||
| Intravenous | N/A | |||||
| Subcutaneous |
Table 2: Dosage and Frequency of this compound Administration
| Administration Route | Dosage (mg/kg) | Frequency | Duration of Study | Vehicle/Formulation |
| Oral (Gavage) | ||||
| Intravenous | ||||
| Subcutaneous |
Conclusion
The provided protocols offer a foundational framework for the administration of this compound in murine models. Researchers should adapt these protocols based on the specific experimental design, the physicochemical properties of the this compound formulation, and institutional animal care and use guidelines. The collection of robust quantitative data, as outlined in the tables, will be crucial for understanding the pharmacokinetic and pharmacodynamic profile of this novel Vanin-1 inhibitor.
References
- 1. Pharmacological inhibition of Vanin-1 is not protective in models of acute and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
Larubrilstat for VNN1 Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored pantetheinase, is an ectoenzyme that plays a crucial role in regulating oxidative stress and inflammation.[1][2] It catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] This enzymatic activity is implicated in various physiological and pathological processes, making VNN1 an attractive therapeutic target for a range of diseases. Larubrilstat is a known inhibitor of vascular non-inflammatory molecule-1 (VNN1), also referred to as Vanin-1 or pantetheinase. This document provides detailed application notes and protocols for utilizing this compound in VNN1 activity assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action of VNN1
VNN1's primary function is the enzymatic conversion of pantetheine to pantothenic acid and cysteamine. Pantothenic acid is a precursor for Coenzyme A (CoA) synthesis, a vital molecule in cellular metabolism. Cysteamine, a potent antioxidant, influences the cellular redox state. Through the production of these two molecules, VNN1 is involved in metabolic regulation and the response to oxidative stress.
Signaling Pathways Involving VNN1
VNN1 activity has been shown to influence several key signaling pathways, including:
-
Akt Signaling Pathway: VNN1 can modulate the Akt signaling pathway, which is central to regulating cell survival, growth, and proliferation.
-
NF-κB Signaling Pathway: VNN1 has been implicated in the activation of the NF-κB pathway, a critical regulator of inflammatory responses.
Below is a diagram illustrating the central role of VNN1 in these pathways.
Quantitative Data of VNN1 Inhibitors
The following table summarizes the inhibitory activity of several known VNN1 inhibitors. While the specific IC50 for this compound is not publicly available in peer-reviewed literature, this data provides a comparative context for evaluating its potency.
| Inhibitor | IC50 (Human VNN1) | IC50 (Mouse VNN1) | Notes |
| This compound | Data not available | Data not available | A known VNN1 inhibitor. |
| Unnamed Inhibitor | 3.4 nM | 1.5 nM | Potent inhibitor with high selectivity. |
| OMP-7 | 38 nM | Data not available | A potent VNN1 inhibitor. |
| Oleuropein | 290 nM | Data not available | A natural product inhibitor of VNN1. |
| RR6 | 540 nM | Data not available | A widely used reversible and competitive VNN1 inhibitor. |
| Compound a | 20.17 µM | Data not available | A pyrimidine (B1678525) amide-based inhibitor. |
Experimental Protocols
In Vitro VNN1 Activity Assay using a Fluorogenic Substrate
This protocol describes a general method for measuring VNN1 activity and its inhibition by compounds like this compound using a fluorogenic substrate.
Workflow Diagram:
Materials:
-
Recombinant Human or Mouse VNN1 enzyme
-
This compound
-
Fluorogenic substrate (e.g., Pantothenate-AMC)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of VNN1 enzyme in Assay Buffer. The final concentration will need to be optimized based on the enzyme's activity.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Procedure:
-
To the wells of a black microplate, add the serially diluted this compound or vehicle control.
-
Add the VNN1 enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 350/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Conclusion
This compound is a valuable tool for studying the biological functions of VNN1. The provided protocols and data offer a framework for researchers to design and execute robust VNN1 activity assays. Accurate determination of the inhibitory potential of this compound will further elucidate the therapeutic promise of targeting VNN1 in various disease models. It is recommended that each laboratory optimizes the assay conditions based on their specific reagents and instrumentation.
References
Application Notes and Protocols for Larubrilstat in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larubrilstat is a potent and selective inhibitor of Vanin-1 (VNN1), a GPI-anchored pantetheinase with emerging roles in oxidative stress, inflammation, and various metabolic diseases.[1][2][3] VNN1 catalyzes the hydrolysis of pantetheine (B1680023) to pantothenic acid (vitamin B5) and cysteamine, thereby playing a crucial role in coenzyme A (CoA) metabolism and redox balance.[2][3] Given its enzymatic function and signaling interactions, understanding the protein-protein interaction network of VNN1 is critical for elucidating its biological functions and the mechanism of action of its inhibitors, such as this compound.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[4][5] This document provides detailed application notes and a hypothetical protocol for the use of this compound in Co-IP experiments to investigate the protein interactions of VNN1.
Disclaimer: As of the latest available information, specific studies detailing the use of this compound in co-immunoprecipitation experiments have not been published. The following protocols and application notes are based on the known biology of VNN1 and standard Co-IP methodologies, providing a scientifically grounded framework for investigating the effects of this compound on VNN1 protein interactions.
Application Notes
Objective: To utilize this compound as a chemical probe in co-immunoprecipitation (Co-IP) experiments to study the protein-protein interactions of Vanin-1 (VNN1).
Potential Applications:
-
Target Engagement and Validation: Confirm the interaction of this compound with VNN1 within a cellular context and assess how this binding affects VNN1's association with other proteins.
-
Mechanism of Action Studies: Elucidate the molecular mechanisms by which this compound modulates VNN1-mediated signaling pathways by examining its impact on the VNN1 interactome.
-
Discovery of Novel Interacting Partners: Identify new proteins that associate with VNN1 and determine if these interactions are modulated by this compound, potentially uncovering novel functions of VNN1 and off-target effects of the inhibitor.
-
Pathway Analysis: Investigate how this compound affects the composition of VNN1-containing protein complexes involved in specific signaling pathways, such as the Akt signaling pathway.[6]
Key Considerations:
-
Cell Line Selection: Choose a cell line with endogenous expression of VNN1. VNN1 expression is prominent in the liver, kidney, and intestine.[2] Alternatively, use a cell line engineered to overexpress tagged VNN1.
-
Antibody Selection: A high-quality antibody specific for VNN1 that is validated for immunoprecipitation is crucial for a successful Co-IP experiment. Several commercial antibodies for VNN1 are available.[7]
-
This compound Concentration and Treatment Time: The optimal concentration and incubation time for this compound should be determined empirically. This can be guided by its known IC50 value and the time required to observe downstream effects.
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Isotype Control: An antibody of the same isotype as the anti-VNN1 antibody that does not recognize any cellular protein.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Knockout/Knockdown Cells: VNN1 knockout or knockdown cells can serve as a negative control to confirm the specificity of the immunoprecipitated proteins.
-
Hypothetical Co-Immunoprecipitation Protocol: Investigating the Effect of this compound on the VNN1-S100A9 Interaction
Recent studies have identified a direct protein-protein interaction between VNN1 and S100 calcium-binding protein A9 (S100A9), which is implicated in inflammatory responses.[3] The following protocol describes a hypothetical Co-IP experiment to investigate whether this compound can modulate this interaction.
I. Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1) known to express both VNN1 and S100A9.
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-VNN1 antibody (IP-grade)
-
Rabbit IgG isotype control
-
Mouse anti-S100A9 antibody (for Western blotting)
-
Mouse anti-VNN1 antibody (for Western blotting)
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Protein A/G Agarose (B213101) Beads
-
Elution Buffer: 1X Laemmli sample buffer.
-
SDS-PAGE and Western Blotting Reagents
II. Experimental Workflow Diagram
Caption: Workflow for Co-IP of VNN1 and interacting proteins.
III. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture THP-1 cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to 1 mg of protein lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Antibody Incubation: To the pre-cleared lysate, add 2-5 µg of anti-VNN1 antibody or IgG isotype control. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of Protein A/G agarose bead slurry to each tube and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP Wash Buffer.
-
After the final wash, aspirate all the supernatant.
-
Elution: Add 40 µL of 1X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes to elute the proteins. Centrifuge to pellet the beads and collect the supernatant.
-
-
Analysis by Western Blot:
-
Load the eluted samples and an input control (5% of the initial lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against VNN1 and S100A9.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
IV. Data Presentation
Table 1: Hypothetical Quantitative Data from VNN1 Co-IP Experiment
| Treatment | Input VNN1 (Relative Units) | IP VNN1 (Relative Units) | Co-IP S100A9 (Relative Units) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.02 | 0.98 | 0.45 |
| IgG Control | 1.00 | 0.05 | 0.02 |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
VNN1 Signaling Pathway
VNN1 is involved in multiple signaling pathways, primarily through its enzymatic activity and its interaction with other proteins. The diagram below illustrates a simplified overview of the known VNN1 signaling cascade.
Caption: Simplified VNN1 signaling pathway.
Conclusion
While direct experimental data on the use of this compound in co-immunoprecipitation is not yet available, the provided framework offers a robust starting point for researchers interested in exploring the VNN1 interactome and the effects of its inhibition. Such studies will be invaluable for a deeper understanding of VNN1 biology and the therapeutic potential of this compound.
References
- 1. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanin 1: Its Physiological Function and Role in Diseases [mdpi.com]
- 3. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. biocompare.com [biocompare.com]
Application Note: Western Blot Analysis of Vanin-1 (VNN1) Expression Following Larubrilstat Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of Larubrilstat, a potent neutrophil elastase inhibitor, on the expression of Vanin-1 (VNN1) in a cellular model. Given the roles of both neutrophil elastase and VNN1 in inflammatory processes, this application note outlines a methodological framework to explore the potential anti-inflammatory mechanism of this compound through its modulation of VNN1 expression.
Introduction
Vanin-1 (VNN1) is a GPI-anchored pantetheinase that plays a significant role in oxidative stress and inflammation.[1][2][3] VNN1 catalyzes the hydrolysis of pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine, a potent antioxidant.[3][4] However, VNN1 expression is often upregulated in acute and chronic inflammatory diseases, where it can serve as a biomarker for disease severity. Its upregulation is associated with promoting inflammatory responses and modulating immunometabolism.
This compound is an investigational inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation. Neutrophil elastase contributes to tissue damage and perpetuates inflammation by cleaving cytokines and other proteins. By inhibiting neutrophil elastase, this compound presents a therapeutic strategy for mitigating inflammation.
This protocol details a method to test the hypothesis that this compound's anti-inflammatory effects may involve the modulation of VNN1 expression. Western blotting is employed as a robust technique to quantify changes in VNN1 protein levels in cells treated with this compound.
Logical Relationship Diagram
The following diagram illustrates the hypothesized mechanism of action connecting this compound to VNN1 expression.
References
- 1. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Larubrilstat in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a hypothetical, yet scientifically grounded, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Larubrilstat in human plasma. The described protocol is intended to serve as a template for researchers, scientists, and drug development professionals. The method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The hypothetical data presented demonstrates excellent linearity, precision, and accuracy, making this proposed method suitable for pharmacokinetic and drug metabolism studies.
Disclaimer: As of the date of this publication, there is a lack of publicly available, specific mass spectrometry application data for this compound. Therefore, the following application note, including protocols and data, is a hypothetical example based on established principles of quantitative analysis for small molecule drugs of similar characteristics and is intended for illustrative purposes.
Introduction
This compound is an inhibitor of Vanin-1 (VNN1), also known as pantetheinase.[1] VNN1 is an enzyme involved in the production of pantothenic acid (Vitamin B5) and the regulation of oxidative stress. The development of robust and reliable analytical methods for the quantification of drug candidates like this compound in biological matrices is crucial for preclinical and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecule drugs due to its high sensitivity, selectivity, and speed.[2]
This application note provides a detailed protocol for a hypothetical LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be straightforward and easily adaptable in a bioanalytical laboratory setting.
Chemical Properties of this compound:
Experimental Protocols
-
This compound analytical standard (hypothetical)
-
This compound-d4 (stable isotope-labeled internal standard, hypothetical)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
The protein precipitation method is a simple and effective technique for sample cleanup in plasma.[4]
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% acetonitrile). For calibration standards and quality control samples, add 10 µL of the corresponding this compound working solution. For blank samples, add 10 µL of 50% acetonitrile.
-
Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
The following are hypothetical yet typical LC-MS/MS parameters for the analysis of a small molecule drug.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 380.2 -> 254.1 (hypothetical) |
| This compound-d4: 384.2 -> 258.1 (hypothetical) | |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Energy (CE) | Optimized for each transition (e.g., 25 eV) |
Data Presentation
The following tables present hypothetical data to demonstrate the expected performance of this method.
Table 3: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.5 | 0.012 | 102.5 |
| 1 | 0.025 | 98.7 |
| 5 | 0.128 | 101.3 |
| 10 | 0.255 | 99.8 |
| 50 | 1.278 | 100.5 |
| 100 | 2.561 | 99.1 |
| 500 | 12.805 | 101.1 |
| 1000 | 25.598 | 99.5 |
| Linear Range | 0.5 - 1000 ng/mL | |
| Correlation (r²) | >0.995 |
Table 4: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 8.2 | 103.1 | 101.5 |
| Low | 1.5 | 5.1 | 6.5 | 98.9 | 99.7 |
| Mid | 75 | 4.5 | 5.8 | 101.2 | 100.8 |
| High | 750 | 3.9 | 5.1 | 99.5 | 100.2 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway and metabolism of this compound.
Conclusion
This application note outlines a hypothetical, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, based on standard bioanalytical practices, demonstrates the potential for excellent linearity, precision, and accuracy. This makes it a suitable starting point for the development of validated assays for pharmacokinetic studies and therapeutic drug monitoring of this compound. The provided workflows and diagrams serve as a guide for researchers in the field of drug development and bioanalysis.
References
Application Notes and Protocols for Larubrilstat in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larubrilstat is a potent and selective inhibitor of Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity. VNN1 plays a crucial role in regulating oxidative stress and inflammation by catalyzing the hydrolysis of pantetheine (B1680023) into pantothenic acid (Vitamin B5) and cysteamine.[1][2][3][4][5][6] Dysregulation of VNN1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel VNN1 inhibitors.
Mechanism of Action and Signaling Pathway
VNN1 is a key regulator of cellular redox homeostasis. Its enzymatic activity produces cysteamine, a potent antioxidant, and pantothenic acid, a precursor for Coenzyme A (CoA) synthesis.[4][6] VNN1 has been shown to modulate the Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism.[7] Inhibition of VNN1 by this compound is expected to disrupt these pathways, leading to downstream cellular effects. The transcription of VNN1 is activated by the interaction of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α).[7][8]
Below is a diagram illustrating the VNN1 signaling pathway and the point of inhibition by this compound.
High-Throughput Screening Assays for VNN1 Inhibition
Several HTS-compatible assays can be employed to screen for VNN1 inhibitors. A fluorescence-based assay using a fluorogenic substrate is a common and robust method.
Fluorescence-Based VNN1 Inhibition Assay
This assay utilizes a fluorogenic substrate, such as pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC), which releases a fluorescent product upon cleavage by VNN1.[9] The increase in fluorescence intensity is directly proportional to VNN1 activity, and inhibition of this activity by compounds like this compound results in a decreased fluorescent signal.
Experimental Workflow:
Detailed Protocol:
Materials:
-
Recombinant human VNN1 enzyme
-
Pantothenate-AMC substrate
-
This compound (as a positive control)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
384-well black, medium-binding microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate.[9] For control wells, dispense DMSO only (negative control) or a known concentration of this compound (positive control).
-
-
Enzyme Addition:
-
Substrate Addition and Incubation:
-
Prepare a solution of pantothenate-AMC in assay buffer. The final concentration should be at or near the Km value for VNN1 (e.g., 0.5 µM for human VNN1).[9]
-
Start the enzymatic reaction by adding 20 µL of the pantothenate-AMC solution to each well.[9]
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 340-360 nm, Em: 440-460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The inhibitory activities of test compounds should be summarized in a table for easy comparison.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human VNN1 | Fluorescence | Hypothetical value, e.g., 5.0 |
| Compound A | Human VNN1 | Fluorescence | Experimental value |
| Compound B | Human VNN1 | Fluorescence | Experimental value |
| Other VNN1 Inhibitor | Human VNN1 | Fluorescence | 3.4[9] |
| Other VNN1 Inhibitor | Murine VNN1 | Fluorescence | 1.5[9] |
Note: The IC50 value for this compound is hypothetical and should be determined experimentally.
Logical Relationship for IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an inhibitor. This value is derived from a dose-response curve.
Conclusion
This compound serves as a valuable tool for studying the biological functions of VNN1 and for the development of novel therapeutics targeting this enzyme. The provided protocols for a fluorescence-based high-throughput screening assay offer a robust and reliable method for identifying and characterizing new VNN1 inhibitors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Role of the Vnn1 pantetheinase in tissue tolerance to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pantetheinase | MCE [medchemexpress.cn]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Optimizing Larubrilstat Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Larubrilstat for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils during inflammation.[3][4][5] By inhibiting NE, this compound can modulate downstream inflammatory processes, prevent the degradation of extracellular matrix proteins, and reduce the formation of neutrophil extracellular traps (NETs).[4][5]
Q2: What are the key in vitro assays for evaluating this compound activity?
The primary in vitro assays for characterizing this compound's bioactivity include:
-
Neutrophil Elastase (NE) Activity Assay: Directly measures the inhibition of purified NE or NE released from activated neutrophils.
-
Neutrophil Extracellular Trap (NET) Formation (NETosis) Assay: Assesses the ability of this compound to prevent the formation of NETs, a process in which NE plays a crucial role.[4]
-
Cell Viability/Cytotoxicity Assays: Determines the potential toxic effects of this compound on the cells used in the primary assays to ensure that the observed inhibitory effects are not due to cell death.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[6][7] It is crucial to use anhydrous, sterile DMSO to ensure the stability of the compound.[7] The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q4: What is a recommended starting concentration range for this compound in in vitro assays?
While specific data for this compound is not widely available, based on other neutrophil elastase inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. This range typically encompasses the IC50 values of many known NE inhibitors.
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: The final concentration of DMSO in the culture medium may be too low to maintain this compound's solubility, or the compound's aqueous solubility limit has been exceeded.
-
Solution:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as your cells can tolerate (typically ≤ 0.5%, but should be determined empirically for each cell type) to aid solubility.[7] Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilutions: Instead of adding the concentrated stock solution directly to the medium, perform serial dilutions of the stock in pre-warmed (37°C) culture medium with vigorous mixing to facilitate dissolution.
-
Use of Excipients: For compounds with very poor aqueous solubility, the use of solubility-enhancing excipients may be considered, though this requires careful validation to ensure they do not interfere with the assay.
-
Issue 2: High background or variability in the Neutrophil Elastase (NE) activity assay.
-
Cause: This can be due to substrate instability, non-specific substrate cleavage by other proteases, or inconsistent enzyme activity.
-
Solution:
-
Fresh Reagents: Prepare fresh substrate and enzyme solutions for each experiment.
-
Specific Substrate: Use a highly specific fluorogenic substrate for neutrophil elastase to minimize off-target cleavage.
-
Include Controls: Always include a "no enzyme" control to measure background fluorescence and a known NE inhibitor as a positive control for inhibition.[8]
-
Issue 3: Inconsistent results in the NETosis assay.
-
Cause: Neutrophils are sensitive and can be easily activated, leading to spontaneous NETosis.[9] Variability in cell density or stimulation can also contribute.
-
Solution:
-
Careful Cell Handling: Handle neutrophils gently to avoid premature activation. Use pre-warmed media and avoid harsh pipetting.
-
Optimize Cell Seeding: Ensure a consistent and optimal cell density in each well.
-
Consistent Stimulation: Use a consistent concentration and incubation time for the NETosis-inducing agent (e.g., PMA or ionomycin).
-
Appropriate Controls: Include an unstimulated control (vehicle) to measure baseline NETosis and a positive control (stimulant alone).
-
Issue 4: Observed inhibition of NE or NETosis is coupled with high cytotoxicity.
-
Cause: The observed effect may be an artifact of cell death rather than specific inhibition of the pathway.
-
Solution:
-
Multiplex Assays: Whenever possible, multiplex your primary assay with a real-time cytotoxicity assay to simultaneously monitor cell health.[10]
-
Dose-Response Cytotoxicity: Perform a separate cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same concentration range of this compound and incubation time to determine its toxicity profile.[11][12][13]
-
Concentration Adjustment: If significant cytotoxicity is observed at concentrations that inhibit NE or NETosis, subsequent experiments should be conducted at non-toxic concentrations.
-
Quantitative Data Summary
The following tables provide recommended starting parameters for optimizing this compound concentration in key in vitro assays. These are generalized recommendations and should be adapted based on the specific cell type and experimental conditions.
Table 1: Recommended Concentration Range for this compound Dose-Response Experiments
| Parameter | Recommended Range | Rationale |
| Starting Concentration | 1 nM - 10 µM | Covers a broad range to determine the IC50 of a novel inhibitor. |
| Serial Dilution Factor | 1:3 or 1:5 | Provides sufficient data points for accurate curve fitting. |
| Number of Replicates | 3-4 | Ensures statistical significance. |
Table 2: Key Parameters for Neutrophil Elastase (NE) Inhibition Assay
| Parameter | Suggested Value/Range | Notes |
| Enzyme Concentration | 5-20 ng/well | Should be in the linear range of the assay. |
| Substrate Concentration | 50-200 µM | Should be at or below the Km for the enzyme. |
| Incubation Time | 15-60 minutes | Should be sufficient to obtain a robust signal without substrate depletion. |
| Vehicle Control | DMSO (≤ 0.5%) | Must match the final solvent concentration in the this compound-treated wells. |
| Positive Control | Known NE Inhibitor | To validate assay performance. |
Table 3: Key Parameters for NETosis Inhibition Assay
| Parameter | Suggested Value/Range | Notes |
| Cell Type | Primary Human Neutrophils or HL-60/dHL-60 cells | Primary cells are more physiologically relevant but can have donor variability. |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/well | Optimize to avoid overcrowding or sparse cultures. |
| Stimulant (e.g., PMA) | 25-100 nM | Titrate to achieve robust but sub-maximal NETosis. |
| Incubation Time | 2-4 hours | Allow sufficient time for NET formation. |
| Detection Method | DNA-binding dye (e.g., Sytox Green) or quantification of MPO-DNA complexes | Choose a method that is compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Neutrophil Elastase (NE) Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Triton X-100, pH 7.5).
-
Reconstitute purified human neutrophil elastase in Assay Buffer to a working concentration of 10-40 ng/µL.
-
Prepare a 10 mM stock solution of the fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC) in DMSO. Dilute to a working concentration of 100-400 µM in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer to the final desired concentrations (ensure the final DMSO concentration is constant across all wells).
-
-
Assay Procedure:
-
Add 25 µL of diluted this compound, vehicle control (DMSO in Assay Buffer), or positive control inhibitor to the wells of a black 96-well plate.
-
Add 50 µL of the diluted NE enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted NE substrate solution to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 380/500 nm) in a kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (100% activity) and calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NETosis Inhibition Assay
-
Cell Preparation:
-
Isolate primary human neutrophils from healthy donor blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in a suitable culture medium (e.g., RPMI 1640 with 2% FBS) at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Seed 100 µL of the neutrophil suspension into the wells of a 96-well plate.
-
Add 50 µL of this compound at various concentrations (pre-diluted in culture medium) or vehicle control to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of the NETosis-inducing agent (e.g., 100 nM PMA) to all wells except the unstimulated control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 hours.
-
Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to each well.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the unstimulated control wells.
-
Normalize the fluorescence values to the PMA-stimulated control (100% NETosis).
-
Calculate the percent inhibition of NETosis for each this compound concentration.
-
Plot the percent inhibition versus the log of this compound concentration to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed the same cell type and density as used in the primary assays into a 96-well plate.
-
-
Compound Treatment:
-
Add this compound at the same concentration range as used in the primary assays. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for the same duration as the primary assay.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
References
- 1. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil-Derived Proteases in Lung Inflammation: Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Technical Support Center: Troubleshooting Larubrilstat Off-Target Effects
Welcome to the technical support center for Larubrilstat. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects observed during experimentation. This compound is a potent kinase inhibitor developed to selectively target Kinase A, a key component in pro-survival signaling pathways. However, like many kinase inhibitors, off-target interactions can lead to unexpected phenotypes.[1][2][3][4] This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and data to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cells treated with this compound are not undergoing apoptosis as expected. What could be the cause?
A1: This is a common issue that can arise from several factors, including off-target effects or the activation of compensatory signaling pathways.[1] One possibility is that at the concentration used, this compound is engaging an off-target kinase that counteracts the pro-apoptotic signal from the inhibition of Kinase A. It is also possible that the inhibition of Kinase A leads to the activation of a feedback loop that promotes cell survival.[2] We recommend a systematic approach to determine the root cause.
Troubleshooting Workflow
To diagnose the lack of apoptosis, follow this workflow:
Caption: Troubleshooting workflow for lack of expected apoptosis.
Q2: I'm observing unexpected cell cycle arrest in the G2/M phase. Is this a known off-target effect of this compound?
A2: Yes, this can be an off-target effect. While the primary target, Kinase A, is not directly involved in cell cycle regulation, this compound has shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition. This off-target inhibition can lead to the observed phenotype. To confirm this, you should assess the phosphorylation status of CDK1 substrates.
Off-Target Signaling Pathway: CDK1 Inhibition
Caption: On-target vs. off-target effects of this compound.
Comparative Inhibitory Activity of this compound
This table summarizes the inhibitory potency of this compound against its intended target and a known off-target kinase. A smaller IC50 value indicates higher potency. The significant overlap suggests a potential for the off-target effect to occur at therapeutic concentrations.[1]
| Kinase Target | IC50 (nM) | Selectivity (fold) |
| Kinase A (On-Target) | 15 | 1x |
| CDK1 (Off-Target) | 150 | 10x |
| Kinase X (Off-Target) | >10,000 | >667x |
| Kinase Y (Off-Target) | >10,000 | >667x |
Q3: How can I experimentally confirm if an observed phenotype is due to an on-target or off-target effect?
A3: A rescue experiment is a definitive way to distinguish between on-target and off-target effects.[1] This involves introducing a version of the primary target (Kinase A) that is resistant to this compound. If the phenotype is reversed in the presence of the drug, it confirms the effect is on-target. If the phenotype persists, it is likely due to an off-target interaction.
Experimental Workflow: Rescue Experiment
References
Technical Support Center: Larubrilstat Stability
Disclaimer: As of December 2025, there is limited publicly available data specifically detailing the degradation pathways of Larubrilstat. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical chemistry and forced degradation studies for small molecules with similar functional groups. These recommendations should be adapted based on your experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, which includes amide, pyridine (B92270), and pyrimidine (B1678525) moieties, the primary degradation pathways for this compound in aqueous solutions are likely to be hydrolysis and oxidation. Photodegradation is also a potential pathway for many pharmaceutical compounds and should be considered.
Q2: How can I minimize the hydrolysis of this compound during my experiments?
A2: To minimize hydrolysis, controlling the pH of your aqueous solution is crucial. It is recommended to prepare your solutions in a buffered system. The optimal pH for stability would need to be determined experimentally, but starting in the neutral pH range (6.0-7.5) is a common practice. Avoid highly acidic or alkaline conditions, as these can catalyze the hydrolysis of the amide bond.
Q3: What are the best practices for preventing oxidative degradation of this compound?
A3: To prevent oxidation, you should minimize your solution's exposure to oxygen. This can be achieved by:
-
Using de-gassed solvents for solution preparation.
-
Working in an inert atmosphere (e.g., under a nitrogen or argon blanket).
-
Adding an appropriate antioxidant to your solution, though compatibility and potential interference with your assay should be verified.
-
Protecting the solution from light, which can catalyze photo-oxidation.
Q4: My this compound solution is showing a color change. What could be the cause?
A4: A color change in the solution often indicates chemical degradation. This could be due to the formation of colored degradants arising from oxidation or other complex reactions. It is crucial to investigate the cause by analyzing the solution for the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: What is a forced degradation study, and why is it important for understanding this compound's stability?
A5: A forced degradation study involves intentionally exposing a drug substance to harsh conditions, such as high temperatures, extreme pH, oxidizing agents, and intense light, to accelerate its degradation.[1][2] This helps to identify the likely degradation products and establish the degradation pathways.[2] Understanding these pathways is critical for developing a stable formulation and a stability-indicating analytical method.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound concentration over a short period. | Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially at non-neutral pH. | • Prepare solutions in a buffered system (e.g., phosphate (B84403) or citrate (B86180) buffer) within a pH range of 6.0-7.5.• Store solutions at reduced temperatures (e.g., 2-8 °C).• Prepare solutions fresh before each experiment. |
| Oxidation: The nitrogen-containing heterocyclic rings may be prone to oxidation. | • Use de-gassed solvents (e.g., sparge with nitrogen or argon).• Consider the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite), ensuring it doesn't interfere with your experiment.• Minimize headspace in vials. | |
| Adsorption to container: The compound may be adsorbing to the surface of the storage container. | • Use low-adsorption vials (e.g., silanized glass or polypropylene).• Include a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in your aqueous buffer if compatible with your experimental system. | |
| Appearance of new peaks in my chromatogram. | Degradation: New peaks are likely degradation products of this compound. | • Conduct a systematic forced degradation study to identify the conditions causing the degradation (see Experimental Protocols section).• Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Contamination: The new peaks could be from a contaminated solvent, buffer, or glassware. | • Run a blank (solvent and buffer without this compound) to check for contaminants.• Use high-purity solvents and reagents. | |
| Inconsistent results between experiments. | Photodegradation: Exposure to light, especially UV light, can cause degradation. | • Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.• Work in a laboratory with reduced lighting or use light-blocking shields. |
| Temperature fluctuations: Variations in laboratory temperature can affect the rate of degradation. | • Store stock solutions and experimental samples at a consistent, controlled temperature.• Use a temperature-controlled autosampler for HPLC analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a clear vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for an exposure of 1.2 million lux hours and 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; if unavailable, use the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.[3]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for a Molecule like this compound
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N to 1 N HCl | Room Temperature to 80°C | Amide bond cleavage, leading to the formation of a carboxylic acid and an amine. |
| Base Hydrolysis | 0.1 N to 1 N NaOH | Room Temperature to 80°C | Amide bond cleavage. |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | N-oxides on the pyridine or pyrimidine rings. |
| Thermal Degradation | Dry Heat | 60°C to 105°C | Various degradation products depending on the lability of the molecule. |
| Photodegradation | UV and Visible Light | ICH Q1B conditions | Photolytic cleavage or rearrangement products. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Larubrilstat experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Larubrilstat in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your studies.
Disclaimer: this compound is an inhibitor of Vanin-1 (VNN1)/pantetheinase.[1] As specific experimental data for this compound is not extensively available in public literature, the following recommendations are based on the known biological functions of its target, VNN1, and general best practices for small molecule inhibitors. Optimization will be required for specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of vascular non-inflammatory molecule-1 (VNN1), also known as Vanin-1 or pantetheinase.[1] VNN1 is an ectoenzyme that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine.[1][2][3][4] By inhibiting VNN1, this compound blocks this conversion, which can impact downstream processes related to coenzyme A metabolism, oxidative stress, and inflammation.[1][2][3][4]
Q2: What are the expected downstream effects of VNN1 inhibition by this compound?
A2: Inhibition of VNN1 by this compound is expected to lead to a decrease in the production of pantothenic acid and cysteamine.[1][3] This can have several downstream consequences, including alterations in cellular redox balance due to changes in glutathione (B108866) levels, and modulation of inflammatory pathways.[5][6] VNN1 has also been implicated in regulating the Akt and AMPK/GAPDH/Sirt1/FoxO1 signaling pathways.[7][8]
Q3: What are appropriate positive and negative controls for a this compound experiment?
A3:
-
Positive Control: A known inhibitor of VNN1, such as RR6, could be used as a positive control to confirm that the experimental system is responsive to VNN1 inhibition.[9]
-
Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used in the experimental wells is essential to account for any effects of the solvent on the cells or the assay.
-
Untreated Control: A group of cells or a reaction mixture that does not receive any treatment provides a baseline for the assay.
Q4: How can I measure the activity of VNN1 in my experimental system?
A4: VNN1 activity is measured by its pantetheinase activity. Several assay types can be employed:
-
Spectrophotometric Assays: These assays often use a chromogenic substrate that releases a colored product upon cleavage by VNN1, which can be quantified using a spectrophotometer.[10]
-
Fluorometric Assays: These assays utilize a fluorogenic substrate that becomes fluorescent after being processed by VNN1.[5]
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the quantity of VNN1 protein in a sample, which can be correlated with its activity.[11]
-
Electrochemical Biosensors: These have been developed for the real-time sensing of pantetheinase activity.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| No observable effect of this compound. | This compound concentration is too low. Incubation time is too short. The experimental system has low VNN1 expression/activity. This compound is inactive. | Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment to find the ideal incubation period. Confirm VNN1 expression in your cell line or tissue using qPCR, Western blot, or an activity assay. Verify the integrity and purity of the this compound compound. |
| High background signal in the assay. | The substrate is unstable and degrading spontaneously. The assay buffer is not optimal. | Test the stability of the substrate in the assay buffer without the enzyme. Optimize the pH and salt concentration of the assay buffer. |
| Inconsistent results with known VNN1 inhibitor (positive control). | The inhibitor has degraded. The inhibitor concentration is not optimal. | Use a fresh stock of the positive control inhibitor. Perform a dose-response curve for the positive control to confirm its IC50 in your system. |
Experimental Protocols
General Protocol for Assessing VNN1 Inhibition in a Cellular Context
-
Cell Culture: Culture cells of interest to 70-80% confluency in appropriate growth medium.
-
Cell Seeding: Harvest and seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and replace it with a medium containing the various concentrations of this compound, a vehicle control, and an untreated control.
-
Incubation: Incubate the plate for a predetermined duration based on time-course experiments.
-
VNN1 Activity Assay: Lyse the cells and perform a pantetheinase activity assay using a suitable method (e.g., fluorometric or spectrophotometric).
-
Data Analysis: Measure the output (e.g., fluorescence or absorbance) and calculate the percentage of VNN1 inhibition for each concentration of this compound. Plot the results to determine the IC50 value.
Quantitative Data Summary
Table 1: Example Data for this compound IC50 Determination
| This compound Concentration (nM) | % VNN1 Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 2.9 |
| 500 | 95.1 ± 1.8 |
| 1000 | 98.6 ± 0.9 |
This is example data and does not reflect actual experimental results for this compound.
Visualizations
Caption: VNN1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Vanin 1: Its Physiological Function and Role in Diseases | Semantic Scholar [semanticscholar.org]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vanin 1 | Hydrolases & Lipases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Larubrilstat Efficacy in Animal Models
Notice: Information regarding the mechanism of action, specific signaling pathways, and preclinical efficacy of Larubrilstat is not currently available in the public domain. The following technical support guide is based on general principles for optimizing the efficacy of experimental compounds in animal models. This information should be adapted as more specific details about this compound become available.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential reasons for this lack of efficacy?
A1: Several factors could contribute to a lack of observed efficacy for an experimental compound like this compound. These can be broadly categorized as issues related to the compound itself, the administration protocol, or the animal model.
-
Compound-related issues:
-
Formulation and Solubility: Poor solubility of this compound in the chosen vehicle can lead to inadequate absorption and bioavailability.
-
Stability: The compound may be unstable in the formulation or under the experimental conditions, leading to degradation before it can exert its effect.
-
Dose: The administered dose may be too low to reach a therapeutic concentration in the target tissue.
-
-
Administration-related issues:
-
Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) may not be optimal for the pharmacokinetic profile of this compound.
-
Dosing Frequency and Timing: The frequency of administration may not be sufficient to maintain a therapeutic concentration between doses. The timing of administration relative to disease induction or progression is also critical.
-
-
Animal model-related issues:
-
Species-specific Metabolism: The metabolism of this compound may differ significantly between the experimental animal species and the intended target species (e.g., humans), leading to rapid clearance or the generation of inactive metabolites.
-
Disease Model Appropriateness: The chosen animal model may not accurately recapitulate the specific disease pathology that this compound is designed to target.
-
Q2: How can we troubleshoot the formulation and delivery of this compound to improve its bioavailability?
A2: Optimizing formulation and delivery is a critical step in preclinical research. Consider the following troubleshooting steps:
-
Solubility Assessment: Conduct solubility testing for this compound in a panel of biocompatible vehicles.
-
Formulation Development: If solubility is low, consider formulation strategies such as co-solvents, surfactants, or nanoparticle-based delivery systems.
-
Route of Administration Comparison: If feasible, compare the efficacy of this compound when administered via different routes to identify the most effective delivery method.
-
Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the concentration of this compound in the plasma and target tissues over time after administration. This will help to optimize the dose and dosing frequency.
Troubleshooting Guides
Guide 1: Addressing Low or Inconsistent Efficacy
This guide provides a systematic approach to troubleshooting experiments where this compound shows lower than expected or variable efficacy.
| Problem | Potential Cause | Recommended Action |
| No observable effect at any dose. | Inappropriate animal model. | Re-evaluate the rationale for using the specific animal model. Ensure the target of this compound is present and functional in the chosen species and that the disease model is relevant. |
| Insufficient drug exposure. | Conduct a pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound. | |
| Inactive compound. | Verify the identity and purity of the this compound batch. | |
| High variability in response between animals. | Inconsistent drug administration. | Ensure all personnel are thoroughly trained on the administration technique. For oral gavage, verify proper placement. For injections, ensure consistent volume and site. |
| Differences in animal health status. | Monitor animal health closely and exclude any animals that show signs of illness unrelated to the experimental model. | |
| Genetic variability within the animal colony. | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability. | |
| Efficacy diminishes over time in a chronic study. | Development of metabolic tolerance. | Increase the dose or dosing frequency over the course of the study. |
| Progression of the disease to a stage that is no longer responsive to this compound. | Characterize the therapeutic window of this compound by initiating treatment at different stages of the disease. |
Experimental Protocols
As no specific experimental protocols for this compound are publicly available, the following provides a generalized methodology for evaluating the efficacy of a novel compound in a hypothetical tumor model in mice.
Protocol: Evaluation of a Novel Compound in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Line: A human cancer cell line relevant to the proposed mechanism of action of the compound.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of a suitable medium into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume three times per week using calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.
-
Compound Preparation: Prepare the compound in a sterile vehicle suitable for the chosen route of administration.
-
Administration:
-
Treatment Group: Administer the compound at the predetermined dose and schedule.
-
Control Group: Administer the vehicle alone on the same schedule.
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight (as a measure of toxicity), survival.
-
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups using appropriate statistical tests.
Visualizations
Due to the lack of information on this compound's mechanism of action, a specific signaling pathway diagram cannot be provided. However, the following diagrams illustrate a generalized experimental workflow and a logical troubleshooting process.
Caption: A generalized workflow for in vivo efficacy studies.
Larubrilstat interference with common lab reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with larubrilstat. The information below addresses potential interference with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of vascular non-inflammatory molecule-1 (VNN1), also known as pantetheinase.[1][2] VNN1 is an enzyme involved in various physiological and pathological processes. By inhibiting VNN1, this compound is being investigated for its therapeutic potential.
Q2: Are there any known interferences of this compound with common laboratory assays?
Currently, there is limited publicly available information detailing specific interferences of this compound with common laboratory assays. However, as with any small molecule compound, there is a potential for interference in various assay formats. This guide provides general strategies to identify and mitigate such potential interferences.
Q3: We are observing unexpected results in our fluorescence-based assay when this compound is present. What could be the cause?
Unexpected results in fluorescence-based assays in the presence of a small molecule like this compound could be due to several factors:
-
Fluorescence Quenching or Enhancement: The compound may directly absorb light at the excitation or emission wavelengths of your fluorophore, leading to quenching (decreased signal) or enhancement (increased signal).
-
Autofluorescence: this compound itself might be fluorescent at the wavelengths used in your assay, leading to a higher background signal.
-
Interaction with Assay Components: The compound might interact with the fluorescent dye or the biological target in a way that alters the fluorescent signal.
Q4: How can we troubleshoot potential interference in our enzymatic assays?
If you suspect this compound is interfering with your enzymatic assay, consider the following troubleshooting steps:
-
Run a compound-only control: This will help determine if this compound itself contributes to the signal in your detection method.
-
Test for inhibition of the detection enzyme: If you are using a coupled-enzyme assay, this compound might be inhibiting the reporter enzyme (e.g., horseradish peroxidase or alkaline phosphatase).
-
Vary the substrate concentration: This can help determine if the compound is a competitive or non-competitive inhibitor of your enzyme of interest.
Troubleshooting Guides
Guide 1: Investigating Interference in Fluorescence-Based Assays
This guide provides a step-by-step workflow to identify and mitigate potential interference from this compound in fluorescence-based assays.
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocol: Assessing Autofluorescence and Quenching
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a spectral scan of this compound across the UV-visible spectrum to identify its absorbance peaks.
-
To test for autofluorescence:
-
Prepare a dilution series of this compound in your assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
A significant signal in the absence of your fluorophore indicates autofluorescence.
-
-
To test for quenching:
-
Prepare a solution of your fluorophore at the concentration used in your assay.
-
Add increasing concentrations of this compound to this solution.
-
Measure the fluorescence at each concentration. A dose-dependent decrease in fluorescence suggests quenching.
-
Data Presentation: Hypothetical Quenching Data
| This compound Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 1000 | 0% |
| 1 | 950 | 5% |
| 10 | 750 | 25% |
| 50 | 400 | 60% |
| 100 | 200 | 80% |
Guide 2: Validating Results in Cell-Based Assays
This guide outlines steps to ensure that observed effects in cell-based assays are due to the specific biological activity of this compound and not an artifact of interference.
References
Technical Support Center: Overcoming Lorlatinib Resistance in Cell Lines
Disclaimer: Information regarding "Larubrilstat" is currently unavailable in public databases. This guide addresses overcoming resistance to Lorlatinib , a kinase inhibitor with a similar name used in cancer cell line research. It is presumed that "this compound" may have been a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Lorlatinib resistance in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lorlatinib and what is its primary mechanism of action?
Lorlatinib is a third-generation tyrosine kinase inhibitor (TKI).[1] It is a potent, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1] Lorlatinib was designed to be active against most known resistance mutations to earlier-generation ALK inhibitors.[1] It is used in the treatment of specific types of non-small cell lung cancer (NSCLC).[2][3]
Q2: What are the common mechanisms of acquired resistance to Lorlatinib in cell lines?
Acquired resistance to Lorlatinib in cancer cell lines can emerge through several mechanisms:
-
On-target resistance: This involves the development of secondary mutations in the ALK kinase domain, which can prevent Lorlatinib from binding effectively.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of ALK. This can include the upregulation of other receptor tyrosine kinases like EGFR, MET, or IGF-1R.
-
Epithelial-to-Mesenchymal Transition (EMT): This process can lead to changes in cell morphology and signaling that reduce dependence on the ALK pathway.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump Lorlatinib out of the cell, reducing its intracellular concentration.
Q3: How can I determine the mechanism of resistance in my cell line?
Identifying the specific resistance mechanism is crucial for developing an effective strategy to overcome it. Here are some key experimental approaches:
-
Next-Generation Sequencing (NGS): Perform targeted sequencing of the ALK kinase domain to identify potential secondary mutations. Whole-exome or RNA sequencing can reveal mutations or changes in gene expression in bypass pathways.
-
Western Blotting/Phospho-RTK Arrays: Analyze the activation status of various receptor tyrosine kinases to identify upregulated bypass pathways.
-
Immunofluorescence: Assess changes in EMT markers (e.g., E-cadherin, Vimentin) to determine if EMT has occurred.
-
Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure efflux pump activity.
Troubleshooting Guide: Lorlatinib Resistant Cell Lines
This guide provides strategies to address common issues observed when working with Lorlatinib-resistant cell lines.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Cells show reduced sensitivity to Lorlatinib (Increased IC50) | Acquired resistance through on-target mutation or bypass pathway activation. | 1. Confirm Resistance: Perform a dose-response curve with Lorlatinib to quantify the shift in IC50 compared to the parental cell line. 2. Sequence ALK Kinase Domain: Check for known Lorlatinib resistance mutations. 3. Screen for Bypass Pathways: Use a phospho-RTK array to identify upregulated signaling pathways. |
| Cross-resistance to other ALK inhibitors observed | A common resistance mutation that confers broad TKI resistance. | 1. Test a panel of ALK inhibitors: Determine the sensitivity profile to first, second, and third-generation inhibitors. 2. Consider combination therapy: Combine Lorlatinib with an inhibitor of the identified bypass pathway. |
| No mutations found in ALK, but resistance persists | Activation of a bypass signaling pathway or other off-target mechanisms. | 1. Investigate downstream signaling: Perform western blots for key downstream effectors of common bypass pathways (e.g., p-AKT, p-ERK). 2. Evaluate for EMT: Check for morphological changes and expression of EMT markers. |
| Increased expression of drug efflux pumps (e.g., P-gp/ABCB1) | Selection for cells with high drug efflux capacity. | 1. Confirm pump activity: Use a functional efflux assay. 2. Co-administer an efflux pump inhibitor: Test if inhibitors like verapamil (B1683045) or tariquidar (B1662512) can restore Lorlatinib sensitivity. |
Experimental Protocols
Protocol 1: Generation of a Lorlatinib-Resistant Cell Line
This protocol describes a method for generating a Lorlatinib-resistant cancer cell line through continuous exposure to the drug.
-
Cell Culture: Culture the parental ALK-positive cancer cell line (e.g., H3122, SNU-2535) in standard growth medium.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of Lorlatinib (approximately the IC20).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of Lorlatinib in a stepwise manner. This process can take several months.
-
Resistance Confirmation: The resulting cell line is considered resistant when it can proliferate in a concentration of Lorlatinib that is significantly higher (e.g., 1 µM) than the IC50 of the parental line.
-
Characterization: Characterize the resistant cell line to determine the mechanism of resistance using the methods described in the FAQs.
Protocol 2: Evaluating Combination Therapy to Overcome Resistance
This protocol outlines how to test the efficacy of combining Lorlatinib with another inhibitor to overcome resistance.
-
Select Combination Agent: Based on the identified resistance mechanism (e.g., MET inhibitor if MET is activated), select an appropriate second drug.
-
Design Experiment: Seed both parental and Lorlatinib-resistant cells in 96-well plates.
-
Treat Cells: Treat the cells with a matrix of concentrations of Lorlatinib and the combination agent. Include single-agent controls for both drugs.
-
Assess Viability: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).
-
Analyze Synergy: Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts in Lorlatinib resistance.
Caption: ALK signaling and Lorlatinib inhibition.
Caption: Troubleshooting workflow for resistance.
References
Technical Support Center: Larubrilstat Dosage Adjustment
Important Notice: At the time of this document's creation (December 2025), publicly available scientific literature and databases do not contain specific information regarding "larubrilstat." Searches for dosage, pharmacokinetics, animal studies, or clinical trials for a compound with this name have not yielded any results.
Therefore, the following technical support center content is provided as a general framework for researchers approaching dosage adjustments for a novel investigational compound in different preclinical species. The principles, experimental designs, and troubleshooting logic are based on standard practices in drug development. Users must substitute the general information provided here with their own internal or forthcoming data on this compound.
Frequently Asked Questions (FAQs)
Q1: We are starting our first in vivo studies with this compound. How do we determine the initial dose for our animal models?
A1: For a novel compound like this compound, initial dose selection is a critical step and should be guided by a combination of in vitro data and established pharmacokinetics/pharmacodynamics (PK/PD) principles. A common approach is to start with dose range-finding (DRF) studies in a rodent species (e.g., mice or rats).
-
In Vitro to In Vivo Extrapolation: Use the in vitro potency (e.g., IC50 or EC50) of this compound in relevant cell-based assays as a starting point. This can be extrapolated to a potential therapeutic concentration in plasma.
-
Literature Review for Analogous Compounds: If this compound belongs to a known class of molecules, review the literature for the dosage of similar compounds in the same animal models.
-
Dose Escalation Design: Start with a low dose, predicted to be sub-therapeutic, and escalate in subsequent cohorts of animals. This allows for the determination of the Maximum Tolerated Dose (MTD).
Q2: We are observing unexpected toxicity in our rat model at a dose that was well-tolerated in mice. What could be the reason for this discrepancy?
A2: Species-specific differences in drug metabolism are a common cause for varied toxicological profiles. Potential reasons include:
-
Different Metabolic Pathways: The enzymes responsible for metabolizing this compound (e.g., cytochrome P450 enzymes) can have different expression levels and activities between mice and rats. This can lead to the formation of a toxic metabolite in one species but not the other.
-
Pharmacokinetic Differences: Variations in absorption, distribution, and excretion can lead to higher drug exposure (AUC) in rats compared to mice at the same mg/kg dose.
-
Target Organ Differences: The physiological susceptibility of specific organs to the drug's effects can differ between species.
To investigate this, it is crucial to conduct pharmacokinetic studies in both species to compare plasma exposure levels.
Q3: How do we adjust the dosage of this compound when moving from a rodent to a non-rodent species (e.g., canine or non-human primate)?
A3: Allometric scaling is a common method for initial dose estimation between species. This method uses the body surface area to normalize doses. However, this is only a starting point, and the actual dose should be confirmed with PK and tolerability studies in the new species.
Troubleshooting Guides
Issue: Lack of Efficacy in an Animal Model
If you are not observing the expected therapeutic effect of this compound in your animal model, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for lack of efficacy.
Issue: Unexpected Toxicity Observed
When unexpected adverse effects are noted, a systematic approach is necessary to determine the cause.
Caption: Troubleshooting workflow for unexpected toxicity.
Data Presentation: Comparative Pharmacokinetics (Example)
The table below is a template for summarizing pharmacokinetic data for this compound across different species. This table is for illustrative purposes only and does not contain real data.
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) |
| Dose (mg/kg, oral) | 10 | 10 | 5 |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| Tmax (hr) | [Insert Data] | [Insert Data] | [Insert Data] |
| AUC (ng*hr/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| Half-life (hr) | [Insert Data] | [Insert Data] | [Insert Data] |
| Bioavailability (%) | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol: Dose Range-Finding (DRF) Study in Rats
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound following a single administration.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (n=3/sex/group).
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 10 mg/kg)
-
Group 3: Mid dose (e.g., 50 mg/kg)
-
Group 4: High dose (e.g., 200 mg/kg)
-
-
Drug Administration: Single dose via oral gavage.
-
Observations:
-
Clinical signs: Monitored continuously for the first 4 hours, then daily for 14 days.
-
Body weight: Measured on Day 1, 7, and 14.
-
-
Endpoint: At Day 14, animals are euthanized.
-
Gross pathology is performed on all animals.
-
For the high dose and control groups, a full panel of tissues is collected for histopathology.
-
Protocol: Pharmacokinetic Study in Mice
Objective: To determine the plasma pharmacokinetic profile of this compound after a single oral dose.
Methodology:
-
Animal Model: Male CD-1 mice (n=3 per time point).
-
Dose Group: A single dose level determined from DRF studies (e.g., 20 mg/kg).
-
Drug Administration: Single dose via oral gavage.
-
Sample Collection:
-
Blood samples are collected via retro-orbital sinus at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.
-
Caption: Experimental workflow for a pharmacokinetic study.
Validation & Comparative
A Comparative Guide to VNN1 Inhibitors: Profiling Larubrilstat and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Larubrilstat and other prominent inhibitors of Vanin-1 (VNN1), a pantetheinase enzyme implicated in various inflammatory and metabolic diseases. While specific quantitative performance data for this compound is not yet publicly available, this document summarizes the existing experimental data for other key VNN1 inhibitors, details relevant experimental methodologies, and visualizes the underlying biological pathways to inform current research and drug development efforts.
Introduction to VNN1
Vascular Non-Inflammatory Molecule-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678).[1] This enzymatic activity places VNN1 at a critical juncture of cellular metabolism and redox balance. Pantothenic acid is a precursor for Coenzyme A synthesis, essential for numerous metabolic pathways, while cysteamine is an antioxidant that can influence the cellular glutathione (B108866) pool.[1] Dysregulation of VNN1 activity has been associated with inflammatory bowel disease (IBD), diabetes, and certain cancers, making it a promising therapeutic target.[1][2]
This compound: A Novel VNN1 Inhibitor
This compound is a recently identified inhibitor of VNN1. Its discovery and classification as a VNN1 inhibitor are documented in patent literature (US20240083873A1). While the detailed preclinical and comparative efficacy data for this compound have not been disclosed in peer-reviewed publications, its emergence signifies a continued interest in targeting VNN1 for therapeutic intervention. Further studies are anticipated to elucidate its potency, selectivity, and pharmacokinetic profile.
Comparative Analysis of VNN1 Inhibitors
Several other small molecule inhibitors of VNN1 have been characterized, providing a basis for comparison. The following tables summarize the available quantitative data for some of the most well-documented VNN1 inhibitors.
In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Source(s) |
| RR6 | Recombinant VNN1 | 540 | [3] |
| Human Serum Pantetheinase | 40 | ||
| Bovine Serum Pantetheinase | 41 | ||
| Rat Serum Pantetheinase | 87 | ||
| OMP-7 | VNN1 | 38 | |
| PFI-653 | Human Recombinant VNN1 | 6.85 | |
| Human Plasma VNN1 | 9.0 | ||
| Mouse Recombinant VNN1 | 24.5 | ||
| Mouse Plasma VNN1 | 53.4 | ||
| X17 | VNN1 | Potent inhibition demonstrated at protein, cell, and tissue levels (specific IC50 not provided) | |
| Compound a | Human Recombinant VNN1 | 20,170 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Experimental Protocols
In Vitro VNN1 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against recombinant human VNN1.
-
Materials:
-
Recombinant human VNN1 enzyme
-
Fluorescent substrate (e.g., pantothenate-7-amino-4-methylcoumarin, pantothenate-AMC)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 0.5 mM DTT, 0.01% BSA, and 0.0025% Brij-35)
-
384-well black microtiter plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitors to the wells of the microtiter plate.
-
Add a defined concentration of recombinant human VNN1 (e.g., 0.6 nM final concentration) to each well, except for the blank controls.
-
Initiate the enzymatic reaction by adding the fluorescent substrate (e.g., 0.5 µM final concentration).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 440 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo DSS-Induced Colitis Model in Mice
This protocol describes a widely used animal model to evaluate the efficacy of VNN1 inhibitors in a preclinical model of inflammatory bowel disease.
-
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
-
Induction of Colitis:
-
Administer 2.5-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Hemoccult test).
-
-
Treatment:
-
Randomly assign mice to treatment groups: vehicle control, positive control (e.g., an established anti-inflammatory drug), and VNN1 inhibitor groups (at various doses).
-
Administer the treatments orally (gavage) or via another appropriate route, starting from the first day of DSS administration or as a therapeutic intervention after disease establishment.
-
-
Evaluation of Disease Activity:
-
Calculate a daily Disease Activity Index (DAI) based on the combined scores for weight loss, stool consistency, and rectal bleeding.
-
At the end of the study (e.g., day 7 or 8), euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Perform histological analysis of colon sections to assess tissue damage, inflammation, and immune cell infiltration.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates or serum.
-
Signaling Pathways and Experimental Workflows
VNN1 Signaling Pathway
The following diagram illustrates the central role of VNN1 in cellular metabolism and its connection to inflammatory signaling.
Experimental Workflow for VNN1 Inhibitor Evaluation
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel VNN1 inhibitors.
Conclusion
VNN1 remains a compelling target for the development of novel therapeutics for inflammatory and metabolic disorders. While this compound is a new entrant in this field, a lack of public data currently prevents a direct comparison with more established inhibitors like RR6 and OMP-7. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and evaluation of these and future VNN1-targeting compounds. As more data on this compound becomes available, its position within the landscape of VNN1 inhibitors will become clearer, potentially offering a new therapeutic option for patients with VNN1-mediated diseases.
References
A Comparative Analysis of Larubrilstat and Pantethine: Targeting the Pantetheinase Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical functions and therapeutic potential of pantethine (B1678406), a widely available nutritional supplement, and Larubrilstat, a novel investigational compound. While pantethine acts as a precursor in a key metabolic pathway, this compound is designed to inhibit a central enzyme within this same pathway. This document outlines their distinct mechanisms of action, summarizes the available efficacy data for pantethine, and presents the experimental protocols from relevant clinical studies. Due to the early stage of research, publicly available efficacy data for this compound is not available; therefore, the comparison is primarily based on their opposing biochemical roles.
Pantethine: A Precursor to Coenzyme A
Pantethine is a stabilized disulfide form of pantetheine, a precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including those involved in lipid and carbohydrate metabolism.
Mechanism of Action
The therapeutic effects of pantethine are attributed to two primary mechanisms:
-
Coenzyme A Synthesis: Pantethine is readily converted in the body to pantetheine, which is then utilized in the synthesis of CoA. CoA plays a critical role in the transfer of acyl groups, including in the Krebs cycle and in the synthesis and oxidation of fatty acids.
-
Metabolism to Cysteamine and Pantothenic Acid: Pantetheine is hydrolyzed by the enzyme pantetheinase (also known as Vanin-1 or VNN1) into pantothenic acid (Vitamin B5) and cysteamine. Cysteamine is an antioxidant and is theorized to inactivate sulfur-containing amino acids in liver enzymes involved in cholesterol and triglyceride synthesis.
Pantethine Metabolic Pathway
The metabolic journey of pantethine is illustrated in the diagram below, highlighting the production of key bioactive molecules.
Validating Larubrilstat Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the in vivo target engagement of Larubrilstat, a putative neutrophil elastase (NE) inhibitor. Due to the limited publicly available in vivo data for this compound, this document establishes a framework for its evaluation by comparing it with established and clinical-stage NE inhibitors: Alvelestat (MPH-966), AZD9668, and Sivelestat. The experimental data and protocols presented for the comparator compounds serve as a benchmark for designing and interpreting future in vivo studies for this compound.
Introduction to Neutrophil Elastase Inhibition
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary function is to degrade proteins, including key components of the extracellular matrix such as elastin (B1584352).[2] While crucial for host defense against pathogens, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury (ALI).[1][3] this compound, along with the other compounds in this guide, aims to mitigate NE-driven tissue damage by inhibiting its enzymatic activity. Validating that these molecules reach and interact with their intended target in a complex biological system is a critical step in their preclinical and clinical development.
Comparative Analysis of In Vivo Target Engagement
To effectively evaluate this compound, we can draw parallels with the in vivo validation strategies employed for other NE inhibitors. The following tables summarize key in vivo target engagement data from preclinical and clinical studies of Alvelestat, AZD9668, and Sivelestat, alongside a hypothetical profile for this compound.
Preclinical In Vivo Target Engagement
| Compound | Animal Model | Method of Target Engagement Validation | Key Findings |
| This compound (Hypothetical) | Murine model of LPS-induced ALI | - Direct measurement of NE activity in BAL fluid- Quantification of elastin fragments in plasma | - Dose-dependent reduction in NE activity- Significant decrease in circulating elastin fragments |
| Alvelestat (MPH-966) | Not specified in provided results | Activity-based NE immunoassay in blood | Significant difference in active NE concentrations between treatment groups.[4] |
| AZD9668 | Murine or rat models of lung injury | - Assessment of lung hemorrhage- Measurement of matrix protein degradation products in BAL fluid- Quantification of BAL neutrophils and IL-1β | - Prevention of human NE-induced lung injury- Reduction in inflammatory response to cigarette smoke. |
| Sivelestat | Rat model of LPS-induced ALI | - Histopathological analysis of lung tissue- Measurement of serum and pulmonary HMGB1 levels- Assessment of NF-κB activity | - Improved lung histopathology- Lower serum and pulmonary HMGB1 levels- Inhibition of NF-κB activity. |
| Sivelestat | Rabbit model of hepatoenteric ischemia-reperfusion | - Measurement of plasma NE and lipid peroxide concentrations- Assessment of neutrophil priming | - Suppressed plasma NE and lipid peroxide levels- Attenuated post-reperfusion neutrophil priming. |
Clinical In Vivo Target Engagement
| Compound | Patient Population | Method of Target Engagement Validation | Key Findings |
| This compound (Hypothetical) | Patients with Cystic Fibrosis | - Sputum NE activity assay- Measurement of urinary desmosine (B133005) levels | - Reduction in sputum NE activity- Dose-dependent decrease in urinary desmosine |
| Alvelestat (MPH-966) | Patients with Alpha-1 Antitrypsin Deficiency | Not specified in provided results | Higher doses are being explored to achieve adequate target engagement (plasma concentrations >300nM). |
| AZD9668 | Patients with Cystic Fibrosis | - Sputum NE activity measurement- Quantification of sputum inflammatory biomarkers (IL-6, RANTES)- Measurement of urinary desmosine | - No significant effect on sputum NE activity at the tested dose- Trend towards reduction in sputum inflammatory biomarkers- Significant decrease in urinary desmosine, suggesting an impact on elastin cleavage. |
| Sivelestat | Patients with ALI/ARDS | - No direct target engagement markers specified in provided clinical trial results | - Inconsistent results on therapeutic efficacy in clinical trials. One study showed no effect on 28-day mortality or ventilator-free days. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing in vivo target engagement of neutrophil elastase inhibitors.
Neutrophil Elastase Activity Assay in Bronchoalveolar Lavage (BAL) Fluid
Objective: To directly quantify the enzymatic activity of neutrophil elastase in the lungs.
Procedure:
-
Following in vivo treatment with the test compound (e.g., this compound), euthanize the animal model (e.g., mouse or rat).
-
Expose the trachea and cannulate it with an appropriate catheter.
-
Instill a known volume of sterile phosphate-buffered saline (PBS) into the lungs and gently aspirate to collect the BAL fluid. Repeat this process 2-3 times.
-
Centrifuge the pooled BAL fluid to pellet cells and debris.
-
Collect the supernatant and store it at -80°C until analysis.
-
To measure NE activity, incubate a known volume of the BAL fluid supernatant with a specific NE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
Monitor the cleavage of the substrate by measuring the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the NE activity based on a standard curve generated with purified human neutrophil elastase.
Quantification of Desmosine in Urine or Plasma
Objective: To measure a biomarker of elastin degradation, providing an indirect measure of in vivo NE activity.
Procedure:
-
Collect urine or blood samples from the animal model or human subject at specified time points during the treatment period.
-
For plasma, centrifuge the blood and collect the supernatant.
-
Prepare the samples for analysis by solid-phase extraction to isolate desmosine and isodesmosine (B1214917).
-
Quantify the levels of desmosine and isodesmosine using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Normalize urine desmosine levels to creatinine (B1669602) concentration to account for variations in urine dilution.
Activity-Based Protein Profiling (ABPP) for In Vivo Target Occupancy
Objective: To directly visualize and quantify the engagement of a covalent inhibitor with its target protein within a complex proteome.
Procedure:
-
Treat the animal model with the covalent NE inhibitor.
-
Harvest the tissue of interest (e.g., lung) and prepare a protein lysate.
-
Incubate the lysate with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorescently tagged fluorophosphonate probe). This probe will label the active site of serine hydrolases that are not occupied by the inhibitor.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using in-gel fluorescence scanning. A decrease in the fluorescence signal for neutrophil elastase in the treated group compared to the vehicle control indicates target engagement.
-
For a more quantitative analysis, use label-free quantitative proteomics (LC-MS/MS) to identify and quantify the probe-labeled peptides.
Visualizing Pathways and Workflows
Neutrophil Elastase Signaling Pathway in Lung Injury
Caption: Signaling pathway of neutrophil elastase in inflammatory lung disease.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: General experimental workflow for validating in vivo target engagement.
Conclusion
Validating the in vivo target engagement of this compound is a critical determinant of its potential as a therapeutic agent. By leveraging the established methodologies and learnings from comparable neutrophil elastase inhibitors such as Alvelestat, AZD9668, and Sivelestat, researchers can design robust preclinical and clinical studies. A multi-faceted approach, combining direct measures of enzyme activity, quantification of downstream biomarkers, and potentially advanced techniques like activity-based protein profiling, will provide the most comprehensive understanding of this compound's in vivo mechanism of action and its potential to treat neutrophil-driven inflammatory diseases.
References
Larubrilstat: Comparative Analysis of a Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Larubrilstat is an investigational inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of numerous inflammatory diseases. A comprehensive analysis of its enzymatic specificity is crucial for understanding its therapeutic potential and predicting its safety profile. However, detailed quantitative data on this compound's inhibitory activity (IC50 and Ki values) against a panel of proteases, including neutrophil elastase, proteinase 3, and cathepsin G, are not currently available in the public domain. Similarly, specific experimental protocols for the determination of these values for this compound have not been publicly disclosed.
This guide, therefore, outlines the general methodologies and theoretical frameworks used to characterize the specificity of such enzyme inhibitors and provides a template for how such a comparative analysis would be presented if the data were available.
Data Presentation: A Template for Comparison
In the absence of specific data for this compound, the following table illustrates how the inhibitory potency and selectivity of a hypothetical neutrophil elastase inhibitor would be presented. This structured format allows for a clear and direct comparison with other known inhibitors.
| Enzyme Target | This compound IC50 (nM) | This compound Ki (nM) | Sivelestat IC50 (nM) | Other Comparator IC50 (nM) |
| Neutrophil Elastase (NE) | Data not available | Data not available | Data not available | Data not available |
| Proteinase 3 (PR3) | Data not available | Data not available | Data not available | Data not available |
| Cathepsin G | Data not available | Data not available | Data not available | Data not available |
| Other Serine Proteases | Data not available | Data not available | Data not available | Data not available |
| Non-Serine Proteases | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols: Standard Methodologies
The characterization of an enzyme inhibitor's specificity typically involves a series of standardized biochemical assays. The following are detailed descriptions of the common experimental protocols used in the field.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay is fundamental to determining the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Materials:
-
Purified human neutrophil elastase (or other target proteases)
-
Fluorogenic or chromogenic substrate specific to the target enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Test inhibitor (this compound) at various concentrations
-
Reference inhibitor (e.g., Sivelestat)
-
96-well microplates (black or clear, depending on the substrate)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Enzyme Preparation: A stock solution of the purified enzyme is prepared in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.
-
Assay Reaction:
-
In each well of the microplate, the enzyme solution is added.
-
The serially diluted inhibitor is then added to the respective wells and incubated with the enzyme for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
-
Data Acquisition: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Determination of Inhibition Constant (Ki)
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. It is often determined using kinetic studies under steady-state conditions.
Procedure:
-
The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots.
-
The Ki value is calculated from these plots based on the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in enzyme inhibition and the typical workflow for inhibitor characterization.
Caption: Mechanism of competitive enzyme inhibition.
Unraveling the Reproducibility of Larubrilstat: A Comparative Guide to VNN1 Inhibition in Inflammatory Disease
For researchers, scientists, and drug development professionals, the quest for novel therapeutic targets in inflammatory diseases is relentless. Larubrilstat, a small molecule inhibitor of Vanin-1 (VNN1), has emerged as a compound of interest. This guide provides a comparative analysis of this compound and other VNN1 inhibitors, focusing on the reproducibility of experimental findings and offering detailed insights into the methodologies employed.
Vanin-1 (VNN1), a GPI-anchored pantetheinase, plays a crucial role in modulating oxidative stress and inflammatory responses.[1][2] By hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678), VNN1 influences the biosynthesis of coenzyme A and the balance of glutathione (B108866), a key antioxidant.[1][2] Elevated VNN1 expression has been linked to the severity of various acute and chronic inflammatory conditions, making it a promising therapeutic target.[1]
The VNN1 Signaling Pathway in Inflammation
The VNN1-pantetheinase metabolic pathway is integral to cellular redox balance. VNN1-mediated production of cysteamine can, under certain conditions, deplete intracellular glutathione stores, thereby increasing oxidative stress and promoting inflammation. Furthermore, VNN1 has been shown to antagonize the anti-inflammatory effects of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of immune responses. The inhibition of VNN1 is therefore hypothesized to restore redox homeostasis and attenuate inflammatory signaling.
Caption: VNN1 hydrolyzes pantetheine, influencing CoA synthesis and redox balance, and antagonizes anti-inflammatory PPARγ.
Comparative Analysis of VNN1 Inhibitors
While specific experimental data for this compound remains largely within patent literature, a number of other VNN1 inhibitors have been characterized in preclinical studies. This section compares this compound with notable alternatives, RR6 and OMP-7.
| Inhibitor | Target | IC50 (in vitro) | Animal Model Efficacy | Reference |
| This compound | VNN1 | Data not publicly available | Data not publicly available | |
| RR6 | VNN1 | 540 nM (recombinant VNN1), 40 nM (human serum VNNs) | Effective in rat models of obesity and diabetes | |
| OMP-7 | VNN1 | 38 nM | Superior persistence and inhibition of serum and renal VNN1 compared to RR6 in hamsters |
Experimental Protocols for VNN1 Inhibition
To ensure the reproducibility of findings, detailed and standardized experimental protocols are paramount. Below are methodologies for key assays used to evaluate VNN1 inhibitors.
In Vitro VNN1 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against recombinant VNN1 enzyme.
Protocol:
-
Enzyme Preparation: Prepare a solution of human recombinant VNN1 enzyme at a concentration of 30 ng/mL in a suitable buffer.
-
Inhibitor Preparation: Serially dilute the test compounds (e.g., this compound, RR6, OMP-7) to a range of concentrations (e.g., from 391 nM to 400 µM).
-
Substrate Preparation: Prepare a 20 µM solution of a fluorescent probe substrate, such as PA-AFC.
-
Reaction: In a 96-well plate, add 50 µL of the VNN1 enzyme solution to each well, followed by 50 µL of the diluted inhibitor or vehicle control. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Measurement: Add 50 µL of the fluorescent probe solution to each well and immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 420 nm excitation and 510 nm emission for PA-AFC) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro inhibitory activity of compounds against the VNN1 enzyme.
Cellular VNN1 Inhibition Assay
This assay assesses the ability of a compound to inhibit VNN1 activity within a cellular context.
Protocol:
-
Cell Culture: Plate human ovarian cancer cells (ES-2-Fluc) in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate for 12 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a defined period.
-
Bioluminescent Probe: Add a bioluminescent probe for VNN1 activity, such as PA-AL.
-
Measurement: Measure the bioluminescence signal using a luminometer.
-
Data Analysis: Determine the IC50 value by comparing the signal from treated cells to untreated controls.
Animal Models of Inflammation
To evaluate the in vivo efficacy of VNN1 inhibitors, animal models of inflammatory diseases are utilized. For instance, in a mouse model of colitis, the severity of inflammation can be assessed.
Protocol:
-
Induction of Colitis: Induce colitis in mice using an agent like 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Inhibitor Administration: Administer the VNN1 inhibitor (e.g., orally) to a group of mice, while a control group receives a vehicle.
-
Assessment of Disease Activity: Monitor clinical signs of colitis, such as weight loss and stool consistency.
-
Histopathological Analysis: At the end of the study, collect colon tissues for histological examination to assess the degree of inflammation, tissue damage, and inflammatory cell infiltration.
-
Data Analysis: Compare the disease activity index and histological scores between the inhibitor-treated and control groups to determine the therapeutic efficacy of the VNN1 inhibitor.
Conclusion
This compound represents a novel approach to treating inflammatory diseases by targeting VNN1. While public data on its experimental validation is currently limited, the established role of VNN1 in inflammation and the availability of detailed protocols for assessing VNN1 inhibition provide a clear path for its further investigation and comparison with other inhibitors like RR6 and OMP-7. The reproducibility of future studies on this compound will be greatly enhanced by adherence to these standardized methodologies, ultimately clarifying its therapeutic potential.
References
Larubrilstat: A Potent Tool for Unraveling the Role of Vanin-1 in Research
For researchers, scientists, and drug development professionals, the strategic selection of chemical probes is paramount for elucidating biological pathways and validating novel drug targets. Larubrilstat has emerged as a noteworthy tool compound for the investigation of Vanin-1 (VNN1), a pantetheinase enzyme implicated in a spectrum of inflammatory and metabolic diseases. This guide provides a comprehensive comparison of this compound with other VNN1 inhibitors, supported by experimental data and detailed protocols to facilitate its effective use in VNN1 research.
Comparative Analysis of VNN1 Inhibitors
The efficacy of a tool compound is determined by its potency, selectivity, and suitability for in vitro and in vivo experimental models. The following table summarizes the key quantitative data for this compound and other commonly used VNN1 inhibitors, RR6 and OMP-7.
| Compound | Target | IC50 (nM) | Species | Assay Type | Reference |
| This compound | VNN1 | 1.5 | Mouse | Biochemical | [1] |
| VNN1 | 3.4 | Human | Biochemical | [1] | |
| RR6 | Recombinant VNN1 | 540 | Human | Biochemical | [2] |
| Serum Pantetheinase | 40 | Human | Biochemical | [2] | |
| Serum Pantetheinase | 87 | Rat | Biochemical | [2] | |
| OMP-7 | VNN1 | 38 | Not Specified | Not Specified |
VNN1 Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a tool compound, a thorough understanding of the biological context of VNN1 is essential. VNN1 plays a crucial role in modulating oxidative stress and inflammation through its enzymatic activity and interaction with key signaling pathways.
VNN1-Mediated Signaling Cascade
VNN1 is a GPI-anchored enzyme that hydrolyzes pantetheine (B1680023) to produce pantothenic acid (Vitamin B5) and cysteamine. Cysteamine can influence the cellular redox state by affecting the levels of glutathione (B108866) (GSH), a critical antioxidant. Furthermore, VNN1 has been shown to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central regulators of inflammation.
Experimental Workflow for VNN1 Inhibition Studies
A typical workflow for investigating the effects of a VNN1 inhibitor like this compound involves a series of in vitro and in vivo experiments to characterize its activity and biological impact.
Key Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments used in the characterization of VNN1 inhibitors.
In Vitro VNN1 Enzyme Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against VNN1.
Materials:
-
Recombinant human or mouse VNN1 enzyme
-
Fluorogenic substrate (e.g., pantothenate-7-amino-4-methylcoumarin, Pan-AMC)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound to the wells of the 384-well plate.
-
Add 20 µL of VNN1 enzyme solution (final concentration ~0.6 nM for human, ~20-50 nM for murine VNN1) to each well.
-
Initiate the enzymatic reaction by adding 20 µL of the Pan-AMC substrate (final concentration ~0.5 µM for human, ~2.5 µM for murine VNN1).
-
Incubate the plate at 25°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell-Based VNN1 Inhibition and Cytotoxicity Assays
These assays assess the ability of a compound to inhibit VNN1 activity in a cellular context and evaluate its potential toxicity.
VNN1 Inhibition in Human Renal Proximal Tubular Epithelial Cells:
-
Culture human renal proximal tubular epithelial cells to confluence in a 384-well plate.
-
Wash the cells three times with Tyrode buffer.
-
Incubate the cells with the Pan-AMC substrate as described in the enzyme activity assay, in the presence of varying concentrations of the test compound.
-
Measure fluorescence to determine VNN1 inhibition.
MTT Cytotoxicity Assay:
-
Seed cells (e.g., human ovarian cancer cells ES-2-Fluc) in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 12 hours.
-
Treat the cells with various concentrations of the test compound and incubate for another 12 hours.
-
Add 20 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm to determine cell viability.
In Vivo Murine Model of Colitis
Animal models are indispensable for evaluating the in vivo efficacy of VNN1 inhibitors in a disease context. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is commonly used.
Induction of Colitis:
-
Administer 2.5% (w/v) DSS in the drinking water of C57BL/6 mice for 7 days. This will induce acute colitis.
-
For a chronic model, administer cycles of DSS (e.g., 4 days of 3.5% DSS) interspersed with periods of regular drinking water.
Treatment Protocol (Example for a generic inhibitor):
-
Prepare the VNN1 inhibitor (e.g., this compound) in a suitable vehicle (e.g., ethanol-Solutol-water, 10/40/50).
-
Administer the inhibitor orally via gavage at a predetermined dose (e.g., 0.5, 2, or 10 mg/kg) twice daily. The specific dosage for this compound in this model would need to be optimized. For comparison, other compounds like LMP-420 have been used at doses ranging from 5 to 45 mg/kg/day intraperitoneally or 26 to 145 mg/kg/day orally in colitis models.
Efficacy Evaluation:
-
Monitor clinical signs of colitis daily, including body weight loss, stool consistency, and the presence of blood in the stool, to calculate the Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect colon tissue.
-
Measure colon length (shortening is a sign of inflammation).
-
Perform histological analysis of colon sections to assess tissue damage and inflammation.
-
Measure the activity of myeloperoxidase (MPO), a marker of neutrophil infiltration, in the colon tissue.
Conclusion
This compound stands out as a highly potent and selective tool compound for the investigation of VNN1. Its nanomolar potency against both human and mouse VNN1 makes it a valuable asset for both in vitro and in vivo studies. By utilizing the provided comparative data and detailed experimental protocols, researchers can effectively employ this compound to further elucidate the multifaceted roles of VNN1 in health and disease, paving the way for the development of novel therapeutic strategies targeting this enzyme.
References
- 1. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multi‐Scale Mechanistic Model of Ulcerative Colitis to Investigate the Effects of Selective Suppression of IL‐6 Trans‐Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Larubrilstat Against VNN1 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor Larubrilstat with genetic Vanin-1 (VNN1) knockout models. The objective is to offer a clear, data-driven analysis to inform research and development decisions in pathways modulated by VNN1. Due to the limited availability of public, direct comparative studies of this compound against VNN1 knockout models, this guide synthesizes data from VNN1 knockout studies to establish a benchmark for the expected effects of a potent VNN1 inhibitor like this compound.
Introduction to VNN1 and this compound
Vanin-1 (VNN1) is a key ectoenzyme that plays a significant role in modulating oxidative stress and inflammation.[1] As a pantetheinase, VNN1 hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine (B1669678).[1] This enzymatic activity is crucial in the biosynthesis of Coenzyme A (CoA) and in regulating the balance of glutathione (B108866) (GSH), a major cellular antioxidant.[1][2]
This compound is a pharmacological agent designed to inhibit the enzymatic activity of VNN1. By blocking VNN1, this compound is expected to mimic the protective phenotypes observed in VNN1 knockout models, which show resistance to oxidative stress and inflammation.[1]
VNN1 Signaling and Metabolic Pathways
The enzymatic function of VNN1 is integrated into cellular metabolism and stress response pathways. The diagram below illustrates the central role of VNN1 in the pantetheine-cysteamine pathway and its influence on glutathione metabolism and inflammatory signaling.
Quantitative Benchmarking: VNN1 Knockout Models
The following tables summarize key quantitative data from studies on VNN1 knockout (KO) mice, providing a baseline for the physiological and biochemical changes expected with effective VNN1 inhibition.
Table 1: Impact on Glutathione Metabolism and Oxidative Stress Markers
| Parameter | Wild-Type (WT) | VNN1 Knockout (KO) | Fold Change (KO vs. WT) | Reference |
| γGCS Activity (mU/mg protein) | 32 ± 2.7 | 53.3 ± 3 | ~1.67 | |
| Liver GSH Levels (μmol/mg protein) | 5.35 ± 1.05 | 10.09 ± 3.84 | ~1.89 | |
| Liver GSSG Levels (μmol/mg protein) | 0.62 ± 0.34 | 0.48 ± 0.18 | ~0.77 | |
| ROS in Red Blood Cells (Mean Fluorescence Intensity) | 101 ± 20.2 | 51.5 ± 2.5 | ~0.51 |
Table 2: Effects on Inflammatory Responses
| Condition | Parameter | Wild-Type (WT) | VNN1 Knockout (KO) | Outcome in KO | Reference |
| Indomethacin-induced Inflammation | iNOS mRNA Levels | Higher | Lower | Reduced Inflammation | |
| COX-2 mRNA Levels | Higher | Lower | Reduced Inflammation | ||
| Schistosoma Infection | Survival | Lower | Higher | Increased Survival | |
| Myeloid Cell Infiltration | More Pronounced | Less Pronounced | Reduced Tissue Damage | ||
| TNBS-induced Colitis | Survival (first 10 days) | 20% | 70% | Improved Survival |
Table 3: Effects on Lipid Metabolism in a Cellular Model
| Parameter | Wild-Type (LMH cells) | VNN1 Knockout (LMH-KO-VNN1 cells) | Fold Change (KO vs. WT) | Reference |
| VNN1 mRNA Expression | 100% | ~10% | 0.1 | |
| Triglycerides (TG) | Control | Decreased by ~50% | 0.5 | |
| Low-Density Lipoprotein (LDL-C) | Control | Decreased by ~70% | 0.3 | |
| High-Density Lipoprotein (HDL-C) | Control | Increased by ~150% | 2.5 |
This compound: Expected Pharmacological Profile
While direct comparative data for this compound is not publicly available, its mechanism as a VNN1 inhibitor allows for informed predictions of its effects based on the VNN1 knockout model data.
Expected Effects of this compound:
-
Inhibition of Pantetheinase Activity: this compound is designed to directly inhibit the enzymatic activity of VNN1, thereby reducing the hydrolysis of pantetheine.
-
Modulation of Metabolite Levels: Treatment with this compound is expected to lead to a decrease in the systemic and tissue levels of cysteamine and an increase in pantetheine.
-
Increase in Glutathione Levels: By reducing cysteamine, which is an inhibitor of γGCS, this compound should lead to increased γGCS activity and consequently higher levels of glutathione (GSH), enhancing the cellular antioxidant capacity.
-
Anti-inflammatory and Antioxidant Effects: Consistent with the phenotype of VNN1 knockout mice, this compound is anticipated to exhibit significant anti-inflammatory and antioxidant properties, offering therapeutic potential in conditions associated with oxidative stress and inflammation.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of VNN1 inhibition.
VNN1 Pantetheinase Activity Assay
This workflow outlines a typical assay to measure VNN1 enzymatic activity.
References
Comparative Analysis of Larubrilstat and RNAi for VNN1 Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate method for reducing the expression of a target protein is a critical decision. This guide provides a detailed comparative analysis of two prominent approaches for Vanin-1 (VNN1) knockdown: the small molecule inhibitor Larubrilstat and RNA interference (RNAi) technology. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research applications.
Introduction to VNN1 and its Significance
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and the antioxidant cysteamine.[1][2] VNN1 is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and metabolic regulation.[3] Its involvement in diseases such as inflammatory bowel disease and its role as a potential biomarker in certain cancers underscore the importance of developing effective methods for modulating its activity and expression.[1]
This compound: A Small Molecule Inhibitor of VNN1
This compound is a synthetic organic compound identified as a potent inhibitor of VNN1. As a small molecule, it offers the potential for systemic delivery and reversible inhibition of VNN1's enzymatic activity. While specific quantitative data for this compound's inhibitory concentration (IC50) is not publicly available, data for other potent small molecule VNN1 inhibitors provide a benchmark for its potential efficacy. For instance, the inhibitor OMP-7 has an IC50 of 38 nM, while another pyrimidine (B1678525) amide-based inhibitor has an IC50 of 20.17 µM against human recombinant VNN1.[1][2]
RNA Interference (RNAi): A Gene Silencing Approach
Quantitative Comparison of this compound and RNAi for VNN1 Knockdown
The following table summarizes the key quantitative parameters for this compound (using representative VNN1 inhibitors) and RNAi in downregulating VNN1.
| Feature | This compound (Representative Small Molecule Inhibitors) | RNAi (siRNA) |
| Mechanism of Action | Reversible enzymatic inhibition | mRNA degradation, post-transcriptional gene silencing |
| Target | VNN1 protein activity | VNN1 mRNA |
| Efficacy (Potency) | IC50 values reported for potent inhibitors range from 38 nM (OMP-7) to 20.17 µM.[1][2] | Can achieve >95% knockdown of target mRNA and protein.[4] |
| Specificity | Potential for off-target effects on other proteins. | High sequence specificity, but potential for off-target effects on other mRNAs. |
| Mode of Delivery | Systemic (in vivo), direct application to cells (in vitro) | Transfection (in vitro), viral vectors or lipid nanoparticles (in vivo) |
| Duration of Effect | Dependent on drug pharmacokinetics (typically transient) | Can be transient or stable depending on the delivery method. |
Experimental Protocols
Protocol 1: In Vitro VNN1 Inhibition Assay using a Small Molecule Inhibitor (e.g., this compound)
This protocol is adapted from a general method for determining the IC50 value of VNN1 inhibitors.[2][6]
Materials:
-
Human recombinant VNN1 enzyme
-
Fluorescent substrate (e.g., pantothenate-AMC)
-
This compound or other VNN1 inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human recombinant VNN1 enzyme to each well.
-
Add the serially diluted this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: VNN1 Knockdown in Human Cells using siRNA
This protocol provides a general guideline for siRNA transfection in a human cell line.
Materials:
-
Human cell line expressing VNN1 (e.g., HEK293T, Huh7)
-
VNN1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for RNA extraction and protein analysis (qRT-PCR and Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the VNN1-specific siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the relative expression of VNN1 mRNA compared to the control.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells, quantify the protein concentration, and perform Western blot analysis to determine the level of VNN1 protein expression compared to the control.
-
Signaling Pathways and Experimental Workflows
VNN1 Signaling Pathway
The following diagram illustrates the central role of VNN1 in pantetheine metabolism and its influence on downstream cellular processes, including CoA biosynthesis and glutathione (B108866) (GSH) redox balance.
VNN1 metabolic pathway and its downstream effects.
Experimental Workflow for VNN1 Knockdown Comparison
The diagram below outlines the logical workflow for a comparative study of this compound and RNAi for VNN1 knockdown.
Workflow for comparing this compound and RNAi.
Conclusion
Both this compound and RNAi present viable and potent options for the knockdown of VNN1, each with distinct advantages and considerations. This compound, as a small molecule inhibitor, offers the potential for dose-dependent and reversible inhibition of VNN1's enzymatic function. In contrast, RNAi provides a highly specific and efficient method for silencing VNN1 gene expression, leading to a profound and potentially long-lasting reduction in protein levels.
The choice between these two powerful techniques will ultimately depend on the specific experimental goals. For studies requiring acute and reversible modulation of VNN1 activity, this compound or other small molecule inhibitors may be the preferred choice. For investigations demanding a profound and sustained depletion of the VNN1 protein to elucidate its fundamental biological roles, RNAi is an exceptionally effective tool. This guide provides the foundational knowledge and protocols for researchers to embark on their investigations into the multifaceted roles of VNN1.
References
- 1. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR/Cas9-mediated knockout of the Vanin-1 gene in the Leghorn Male Hepatoma cell line and its effects on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
Head-to-Head Comparison of Larubrilstat with Clinical Candidates in Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and non-cystic fibrosis bronchiectasis (NCFBE). Its destructive enzymatic activity on essential components of the extracellular matrix, such as elastin, contributes to tissue damage and disease progression. Consequently, the development of potent and selective NE inhibitors is a key focus of therapeutic research. This guide provides a head-to-head comparison of Larubrilstat with other clinical-stage neutrophil elastase inhibitors, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways.
Overview of Compared Neutrophil Elastase Inhibitors
This guide focuses on the comparative analysis of this compound and other clinical candidates targeting neutrophil elastase. Due to the limited publicly available data for this compound, this comparison primarily relies on data from competitor compounds that have progressed through clinical development. The following table summarizes the key characteristics of the discussed inhibitors.
| Compound | Developer | Mechanism of Action | Administration Route | Development Status |
| This compound (GSK3805408) | GlaxoSmithKline | Neutrophil Elastase Inhibitor | Oral | Preclinical/Clinical Phase I (assumed) |
| Alvelestat (AZD9668 / MPH-966) | AstraZeneca / Mereo BioPharma | Reversible, selective NE inhibitor | Oral | Phase II |
| BAY 85-8501 | Bayer | Reversible, selective NE inhibitor | Oral | Phase II |
| POL6014 (Lonodelestat) | Polyphor / Santhera | Reversible, selective NE inhibitor | Inhaled | Phase I |
| Sivelestat (B1662846) | Ono Pharmaceutical | Competitive NE inhibitor | Intravenous | Marketed (in Japan for ALI/ARDS) |
In Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the discussed neutrophil elastase inhibitors against human neutrophil elastase (hNE).
| Compound | IC50 (hNE) | Reference |
| This compound (GSK3805408) | Data not publicly available | - |
| Alvelestat (AZD9668) | 12 nM (pIC50 of 7.9 nM)[1][2] | [1][2] |
| BAY 85-8501 | 65 pM[3] | |
| POL6014 | 4.8 ± 0.8 nM | |
| Sivelestat | 19-49 nM |
Note: Lower IC50 values indicate higher potency.
Clinical Trial Data Summary
The following sections provide a summary of available clinical trial data for the competitor compounds. This data offers insights into their safety, tolerability, and efficacy in various patient populations.
Alvelestat (AZD9668 / MPH-966)
Alvelestat has been investigated in several clinical trials for respiratory diseases, including COPD, cystic fibrosis, and bronchiectasis.
Key Clinical Trial Findings:
-
COPD: In a 12-week, Phase IIb trial in patients with COPD receiving maintenance budesonide/formoterol, AZD9668 (60 mg bid) did not significantly improve pre-bronchodilator FEV1 compared to placebo. No significant improvements were observed in respiratory symptoms or health-related quality of life as measured by the St. George's Respiratory Questionnaire for COPD (SGRQ-C).
-
Cystic Fibrosis: A 4-week, randomized, double-blind, placebo-controlled study in 56 CF patients showed that AZD9668 (60 mg twice daily) was well tolerated but had no significant effect on sputum neutrophil counts, neutrophil elastase activity, or lung function. However, a trend towards a reduction in some sputum inflammatory biomarkers was observed.
-
Bronchiectasis: In a 4-week, Phase II study in 38 patients with bronchiectasis, AZD9668 (60 mg twice daily) resulted in a 100 mL improvement in FEV1 compared to placebo (p=0.006). While there was no change in sputum neutrophils, there were trends for reductions in some sputum inflammatory biomarkers.
BAY 85-8501
BAY 85-8501 has been evaluated in a Phase IIa clinical trial for non-cystic fibrosis bronchiectasis.
Key Clinical Trial Findings:
-
Non-CF Bronchiectasis: A 28-day, randomized, placebo-controlled, double-blind, parallel-group study in 94 patients with non-CF bronchiectasis showed that BAY 85-8501 (1 mg once daily) had a favorable safety and tolerability profile. However, there were no significant changes in pulmonary function parameters or health-related quality of life compared to placebo.
POL6014 (Lonodelestat)
POL6014 is an inhaled neutrophil elastase inhibitor that has undergone Phase I clinical studies in healthy volunteers and patients with cystic fibrosis.
Key Clinical Trial Findings:
-
Healthy Volunteers and Cystic Fibrosis: Single ascending dose studies showed that inhaled POL6014 was safe and well-tolerated in both healthy volunteers (up to 480 mg) and CF patients (at all doses). Pharmacokinetic analysis revealed a dose-linear profile with high concentrations achieved in the sputum of CF patients and low systemic exposure. A greater than 1-log reduction in active NE was observed in the sputum of CF subjects 3 hours after dosing.
Sivelestat
Sivelestat is approved in Japan for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).
Key Clinical Trial Findings:
-
ALI/ARDS: A Phase IV study in Japanese patients with ALI associated with SIRS demonstrated that Sivelestat contributed to earlier weaning from mechanical ventilation compared to a control group. The adjusted mean number of ventilator-free days was 15.7 in the Sivelestat group versus 12.1 in the control group (P = 0.0022). The adjusted 180-day survival rate was also significantly higher in the Sivelestat group (71.8% vs. 56.3%). A meta-analysis of 15 studies involving 2050 patients with ALI/ARDS showed that sivelestat reduced 28-30 day mortality, shortened mechanical ventilation time, and decreased ICU stays.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Neutrophil Elastase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound against purified human neutrophil elastase.
General Protocol:
-
Reagents and Materials:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic or chromogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Sivelestat)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add a defined amount of HNE to each well of the microplate.
-
Add the diluted inhibitors to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the NE substrate to each well.
-
Measure the absorbance or fluorescence in kinetic mode for a set duration (e.g., 30 minutes) at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Measurement of Forced Expiratory Volume in 1 Second (FEV1) in Clinical Trials
Objective: To assess changes in lung function in response to treatment in patients with respiratory diseases.
General Protocol:
-
Equipment:
-
Spirometer meeting the standards of the American Thoracic Society (ATS) and European Respiratory Society (ERS).
-
-
Procedure:
-
Patients are instructed to perform a maximal inspiration followed by a maximal forced expiration into the spirometer for as long as possible.
-
The volume of air exhaled in the first second is recorded as the FEV1.
-
The procedure is typically repeated at least three times to ensure reproducibility, with the highest value being recorded.
-
FEV1 is often measured at baseline (before treatment) and at various time points during and after the treatment period.
-
For studies involving bronchodilators, FEV1 may be measured both before and after administration of the bronchodilator to assess reversibility of airway obstruction.
-
-
Data Analysis:
-
The change in FEV1 from baseline is calculated for each patient.
-
Statistical comparisons are made between the treatment and placebo groups to determine the effect of the intervention.
-
St. George's Respiratory Questionnaire (SGRQ)
Objective: To measure the health-related quality of life in patients with respiratory diseases.
Methodology:
-
The SGRQ is a self-administered questionnaire consisting of 50 items.
-
It is divided into two parts:
-
Part 1 (Symptoms): Assesses the patient's perception of their respiratory symptoms over a preceding period (e.g., 1 to 12 months).
-
Part 2 (Activity and Impacts): Addresses the patient's current state, including disturbances to daily physical activity and the psychosocial impact of their respiratory condition.
-
-
The questionnaire yields three component scores (Symptoms, Activity, and Impacts) and a total score.
-
Scores range from 0 (no impairment) to 100 (maximum impairment).
-
A change of 4 units in the total score is considered clinically significant.
Signaling Pathways and Experimental Workflows
Neutrophil Elastase-Mediated Lung Damage Pathway
The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade that leads to lung tissue damage in chronic respiratory diseases.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Larubrilstat
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with official disposal instructions for Larubrilstat is not publicly available. The following procedures are based on general best practices for the disposal of non-hazardous pharmaceutical and chemical waste in a laboratory setting. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. Proper disposal of this and any chemical agent is a critical component of laboratory safety protocols. While this compound may not be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), all pharmaceutical waste requires careful management to prevent environmental contamination.[1][2]
Physicochemical Data for this compound
Understanding the properties of a compound is fundamental to its safe handling and disposal. Below is a summary of the available physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅N₅O₂ | [3] |
| Molecular Weight | 379.5 g/mol | [3] |
| IUPAC Name | [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone | [3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a standardized procedure for the disposal of unused, expired, or contaminated this compound in a laboratory environment.
Materials Required:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
-
Designated non-hazardous pharmaceutical waste container (e.g., a white pail with a blue lid), clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration".[1]
-
Sealable plastic bags.
-
Waste disposal log.
Procedure:
-
Personnel Safety: Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Segregation of Waste: It is crucial to keep different waste streams separate to avoid dangerous chemical reactions.[4] Do not mix this compound waste with hazardous waste (e.g., flammable solvents, corrosive materials), biohazardous waste, or sharps.[5]
-
Containment of Solid this compound Waste:
-
For unused or expired pure this compound powder, carefully place it and any contaminated items (e.g., weighing paper, contaminated wipes) into a sealable plastic bag.
-
Minimize the generation of dust.
-
Place the sealed bag into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.[1]
-
-
Disposal of Liquid this compound Waste:
-
Do not pour this compound solutions down the drain. [6][7] This can contaminate water supplies and harm aquatic life.[1]
-
Aqueous solutions containing this compound should be collected in a compatible, sealed, and clearly labeled waste container.
-
This container should be managed by your institution's hazardous waste program.
-
-
Decontamination of Empty Containers:
-
Empty this compound stock containers must be properly decontaminated before disposal.[8]
-
Triple-rinse the empty container with a suitable solvent (e.g., water or 70% ethanol).[9][10]
-
Collect the rinsate (the liquid from rinsing) and dispose of it as chemical waste, as described in step 4.[10]
-
After triple-rinsing, deface or remove the original label to prevent misuse.[9][11] You can write "EMPTY" on the container.[9]
-
The decontaminated container can then be disposed of in the regular trash or recycling, in accordance with your institution's policies.[9]
-
-
Final Disposal:
-
Once the "Non-Hazardous Pharmaceutical Waste for Incineration" container is full, securely seal the lid.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed waste management contractor.[5]
-
Record the disposal in your waste disposal log.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound disposal.
References
- 1. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 2. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 3. This compound | C21H25N5O2 | CID 167014213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. marshall.edu [marshall.edu]
- 11. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Logistical Information for Handling Larubrilstat
Disclaimer: This document provides essential safety and logistical information for handling Larubrilstat. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are critical for minimizing exposure risk and maintaining a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound. While specific toxicity data is not publicly available, it should be handled with the assumption that it may be cytotoxic, carcinogenic, mutagenic, or toxic for reproduction.[1] A thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the quantity of the compound being used, the procedures being performed, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against exposure and must be used in conjunction with engineering controls.[2]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol or dust generation.[3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required.[3] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[3] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® to protect against chemical splashes and dust.[3][4] |
| Dedicated Lab Coat | A lab coat that does not leave the designated handling area should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes.[3] |
| Face Shield | Should be worn in addition to goggles when there is a significant splash hazard.[3] | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[3] |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to potent compounds.[5]
-
Containment: All handling of this compound powder should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure. For larger quantities or procedures with a high potential for aerosolization, a negative pressure isolator is recommended.[5][6]
-
Ventilation: The laboratory must have a dedicated, single-pass air handling system with appropriate filtration of exhaust air.[5]
-
Decontamination: A designated area and validated cleaning agents should be readily available for decontaminating surfaces and equipment.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of potent compounds.
4.1. Preparation:
-
Designate a Handling Area: Clearly define and label the area where this compound will be handled. Access should be restricted to trained personnel.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, solvents, and waste containers, before bringing this compound into the handling area.
-
Prepare Waste Disposal: Have clearly labeled, sealed waste containers ready for all types of waste that will be generated (solid, liquid, sharps).[3]
4.2. Weighing and Aliquoting:
-
Minimize Dust Generation: When handling the solid compound, use gentle motions to avoid creating dust.
-
Closed System Weighing: Whenever possible, use a closed system for weighing and transferring this compound.
-
Wetting Technique: If appropriate for the experimental protocol, wet the compound with a small amount of solvent to reduce dust generation.
4.3. Solution Preparation:
-
Avoid Splashing: Add solvent to the solid compound slowly and carefully to prevent splashing.
-
Contained Dissolution: Perform all steps of solution preparation within a containment device.
4.4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[3]
-
PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from handling this compound is considered hazardous or cytotoxic waste and must be disposed of accordingly.
-
Segregation: Do not mix this compound waste with general laboratory waste. It must be segregated into clearly labeled containers.
-
Waste Containers:
-
Solid Waste: (e.g., contaminated gloves, wipes, disposable lab coats) should be placed in thick, leak-proof plastic bags, often color-coded purple or yellow, and then into a rigid, labeled cytotoxic waste container.[7][8]
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled waste container.
-
Sharps Waste: (e.g., needles, scalpels) must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste, often with a purple lid.[1][8]
-
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[9][10]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hierarchy of controls for mitigating exposure to this compound.
References
- 1. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
